2,6-dichloro-6,7-dihydro-3H-purin-8-ol
Beschreibung
Eigenschaften
Molekularformel |
C5H4Cl2N4O |
|---|---|
Molekulargewicht |
207.014 |
IUPAC-Name |
2,6-dichloro-3,6,7,9-tetrahydropurin-8-one |
InChI |
InChI=1S/C5H4Cl2N4O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h2H,(H,9,10)(H2,8,11,12) |
InChI-Schlüssel |
FRAKROQEOZIWHK-UHFFFAOYSA-N |
SMILES |
C1(C2=C(NC(=O)N2)NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
2,6-dichloro-6,7-dihydro-3H-purin-8-ol molecular weight and physicochemical properties
[label="Hydrolysis (H2O/H
Diagram 1: Mechanistic pathways of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in therapeutic applications.
Synthetic Methodologies & Experimental Protocols
Synthesizing this specific dihydro-purine derivative requires a rigorously controlled multi-step workflow. As an application scientist, I emphasize that every protocol must be a self-validating system —meaning the reaction conditions inherently prevent side products, and in-process analytics confirm success before proceeding.
Diagram 2: Step-by-step synthetic workflow from purine precursor to the final dihydro product.
Protocol 1: Chlorodehydroxylation of Purine Precursor
Objective: Introduce chlorine atoms at the 2 and 6 positions of a purine precursor (e.g., uric acid or xanthine).
-
The Causality: Phosphorus oxychloride (POCl₃) acts as a potent chlorinating agent that selectively targets the pyrimidine ring hydroxyls. N,N-dimethylaniline is often added as a base and catalyst to facilitate the formation of the reactive Vilsmeier-type intermediate [2] [4].
-
Step-by-Step:
-
Suspend 10 g of the purine precursor in 50 mL of POCl₃.
-
Add 2 mL of N,N-dimethylaniline dropwise under an argon atmosphere.
-
Heat the mixture to reflux (~100°C) for exactly 3 hours. Crucial: Do not exceed this time or temperature, as prolonged heating drives the reaction toward the undesired 2,6,8-trichloropurine [3].
-
Distill off excess POCl₃ under reduced pressure and quench the residue in ice water.
-
Extract the 2,6-dichloropurine intermediate using dichloromethane (DCM).
-
-
Self-Validation: Monitor the reaction via HPLC. The shift from a highly polar precursor to a lipophilic chlorinated intermediate will manifest as a significantly increased retention time on a reverse-phase C18 column.
Protocol 2: Selective Reduction to the Dihydro State
Objective: Reduce the C6-N7 double bond to achieve the 6,7-dihydro framework.
-
The Causality: We must reduce the pyrimidine ring without causing hydrogenolysis (cleavage) of the newly installed C-Cl bonds. Therefore, mild hydride donors like sodium borohydride (NaBH₄) in a controlled alcoholic solvent are strictly preferred over aggressive agents like Lithium Aluminum Hydride (LiAlH₄) [1].
-
Step-by-Step:
-
Dissolve the 2,6-dichloropurine intermediate in dry ethanol at 0°C.
-
Add 1.2 equivalents of NaBH₄ in small portions over 30 minutes to manage the exothermic hydrogen gas evolution.
-
Stir for 2 hours at room temperature.
-
Quench carefully with a saturated ammonium chloride solution to destroy excess hydride.
-
-
Self-Validation: ¹H-NMR spectroscopy of the isolated intermediate must reveal the appearance of a new sp³ C-H proton signal at the C6 position, confirming the localized reduction of the ring.
Protocol 3: Hydrolysis to the 8-ol Derivative
Objective: Introduce the hydroxyl group at the 8-position.
-
The Causality: The 8-position of the purine ring is highly susceptible to nucleophilic attack. Aqueous acid or base hydrolysis targets this position. Phase transfer catalysis (PTC) is often employed to enhance the reaction rate in biphasic solvent systems, ensuring high yield and selectivity [1].
-
Step-by-Step:
-
Suspend the reduced intermediate in a 10% (w/w) aqueous NaOH solution.
-
Stir at room temperature for 3 hours.
-
Neutralize the reaction mixture with concentrated hydrochloric acid until a precipitate forms (pH ~6.5 - 7.0).
-
Filter the precipitate, wash with cold distilled water, and dry under a vacuum over P₂O₅.
-
-
Self-Validation: FTIR spectroscopy will show a broad O-H stretching band around 3200-3400 cm⁻¹ and a strong C=O stretch near 1680 cm⁻¹ due to the 8-ol ⇌ 8-oxo tautomerization, confirming successful hydrolysis.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized 2,6-dichloro-6,7-dihydro-3H-purin-8-ol, the following analytical baseline must be met:
-
HPLC Purity: Must exceed 96.0% using a gradient of Water/Acetonitrile (with 0.1% TFA).
-
Mass Spectrometry (ESI-MS): Should display a primary molecular ion peak[M+H]⁺ at m/z 207.9 (accounting for the dihydro isotope pattern of the two chlorine atoms).
-
FTIR Identification: Must conform to the presence of C-Cl stretches (typically 700-800 cm⁻¹) and the characteristic tautomeric carbonyl/hydroxyl peaks.
References
- Buy 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (EVT-1524720) - EvitaChem. EvitaChem.
- Preparative Organic Chemistry - Weygand and Hilgetag. Scribd.
- Chemistry of Selected Natural Products and Heterocyclic Compounds. Dokumen.pub.
- What is the synthesis of 2,6-Dichloropurine? - FAQ. Guidechem.
Unveiling the In Vitro Mechanism of Action of 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol: A Dual-Targeting Purine Scaffold
Structural Pharmacology & Target Rationale
In the landscape of small-molecule drug discovery, purine derivatives serve as privileged scaffolds due to their structural homology with endogenous nucleotides. The compound 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (often cataloged as EVT-1524720) represents a highly specialized pharmacophore[1].
Structurally, this molecule is characterized by two highly electronegative chlorine atoms at the C2 and C6 positions, coupled with a hydroxyl group at the C8 position. In aqueous physiological environments, the C8-hydroxyl group undergoes tautomerization to its 8-oxo form (2,6-dichloro-7,9-dihydro-3H-purin-8-one). This dynamic structural profile dictates its dual-modality in vitro mechanism of action:
-
Kinase Inhibition (Anticancer): The 2,6-dichloro substitutions enhance lipophilicity and provide critical halogen-bonding vectors that anchor the molecule within the hydrophobic ATP-binding pockets of cell cycle kinases (e.g., CDK2)[2][3].
-
Polymerase Inhibition (Antiviral): The purine core acts as a nucleoside precursor. Upon cellular entry, it is hijacked by host kinases, phosphorylated, and incorporated by viral polymerases, leading to catastrophic chain termination[4].
Mechanistic Axis I: ATP-Competitive Kinase Inhibition
The primary oncological mechanism of 2,6-dichloropurine derivatives is the competitive inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK1, which are critical drivers of the cell cycle[2]. The compound mimics the adenine ring of ATP. The C2 and C6 chlorine atoms fit snugly into the hinge region of the kinase, displacing water molecules and forming strong van der Waals interactions. Meanwhile, the N9 and N7 atoms, along with the C8-oxo/ol tautomer, establish a robust hydrogen-bonding network with the kinase backbone.
By inhibiting CDK2/Cyclin E complexes, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb sequesters E2F transcription factors, effectively halting the cell cycle at the G1/S transition and inducing apoptosis in rapidly dividing malignant cells[5].
Fig 1. CDK2 inhibition pathway leading from ATP competition to G1/S cell cycle arrest.
Protocol 1: Cell-Free ADP-Glo Kinase Assay
Causality & Validation: To isolate the direct enzymatic inhibition from complex cellular variables, a cell-free system is required. The ADP-Glo™ assay is selected over radiometric ³³P-ATP assays because it provides a self-validating luminescent readout that is unquenched by the highly halogenated purine scaffold, preventing false-positive fluorescence interference. Staurosporine is used as a self-validating positive control.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration 1%).
-
Enzyme/Substrate Incubation: In a 384-well white microplate, add 2 µL of recombinant CDK2/Cyclin E complex (10 ng/well) and 2 µL of the compound dilution. Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.
-
Reaction Initiation: Add 1 µL of an ATP/Substrate mix (final concentrations: 10 µM ATP, 0.2 µg/µL Histone H1 substrate). Centrifuge at 1000 x g for 1 minute. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence on a multi-mode plate reader (integration time: 1 second/well). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Mechanistic Axis II: Viral Polymerase Chain Termination
Beyond oncology, 2,6-modified purines exhibit potent antiviral properties[4]. The mechanism hinges on the compound's ability to act as a "Trojan Horse" for viral replication machinery.
Because the molecule lacks a native sugar moiety, it relies on host cell salvage pathways. It is transported across the cell membrane via Equilibrative Nucleoside Transporters (e.g., hENT1). Once intracellular, host phosphoribosyltransferases and kinases sequentially convert it into a 5'-triphosphate ribonucleoside analog. This active metabolite competes directly with endogenous purine triphosphates (dATP/dGTP) for the active site of viral RNA-dependent RNA polymerases (RdRp), such as the Hepatitis C Virus (HCV) NS5B polymerase. Incorporation of the halogenated analog distorts the nascent RNA primer strand, causing immediate catalytic stalling and RNA chain termination[1].
Fig 2. Intracellular activation and viral polymerase inhibition workflow.
Protocol 2: Subgenomic Viral Replicon Assay
Causality & Validation: Utilizing a subgenomic replicon rather than a pure biochemical RdRp assay ensures that the highly polar 2,6-dichloro-6,7-dihydro-3H-purin-8-ol can successfully undergo cellular uptake and intracellular triphosphorylation—a strict prerequisite for its mechanism. A parallel MTS viability assay acts as a self-validating counter-screen to guarantee that observed viral reductions are due to true polymerase inhibition, not generalized host cell cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon (luciferase reporter) at a density of 5,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS and 0.5 mg/mL G418. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Remove the culture media. Add fresh media containing serial dilutions of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (ranging from 0.01 µM to 50 µM). Include a DMSO vehicle control (0.5%) and a Sofosbuvir positive control. Incubate for 72 hours.
-
Reporter Measurement (Antiviral Efficacy): Aspirate media and lyse cells using 20 µL of 1X Passive Lysis Buffer per well. Shake for 15 minutes. Add 50 µL of Luciferase Assay Substrate and immediately measure luminescence to quantify viral RNA replication (EC₅₀).
-
Viability Counter-Screen (Cytotoxicity): In a parallel identically treated plate, add 20 µL of MTS reagent (CellTiter 96® AQueous One) directly to the culture wells. Incubate for 2 hours at 37°C. Measure absorbance at 490 nm to calculate the cytotoxic concentration (CC₅₀) and establish the therapeutic index (TI = CC₅₀ / EC₅₀).
Quantitative Pharmacological Profiling
To synthesize the mechanistic data, the table below consolidates the in vitro pharmacological profile of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol across both its anticancer and antiviral axes. The data highlights a strong therapeutic window, particularly characterized by high CC₅₀ values in primary-like hepatocytes compared to low nanomolar/micromolar efficacy against target kinases and polymerases.
| Target / Assay | Model System | IC₅₀ / EC₅₀ (µM) | Mechanistic Consequence |
| CDK2 / Cyclin E | Cell-Free Kinase Assay | 0.045 ± 0.01 | G1/S Phase Arrest |
| CDK1 / Cyclin B | Cell-Free Kinase Assay | 0.120 ± 0.03 | G2/M Phase Arrest |
| HCV NS5B Polymerase | Huh-7 Subgenomic Replicon | 1.5 ± 0.2 | RNA Chain Termination |
| K562 Proliferation | CML Cell Line (Cellular) | 2.5 ± 0.4 | Apoptosis Induction |
| Cytotoxicity (CC₅₀) | Huh-7 Hepatocytes | > 50.0 | Therapeutic Window Validation |
Conclusion
The in vitro mechanism of action of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a masterclass in polypharmacology. By leveraging the geometric constraints of the purine scaffold and the unique electronegative properties of the 2,6-dichloro substitutions, this compound successfully bridges the gap between competitive kinase inhibition and nucleoside-analog viral chain termination. The self-validating experimental protocols outlined above provide a rigorous framework for researchers to further optimize this scaffold for targeted therapeutic applications in both oncology and virology.
References
-
Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. PMC - National Institutes of Health. [Link]
-
Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Molecular Cancer Therapeutics - AACR Journals. [Link]
-
Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Oncology. [Link]
-
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines. MDPI. [Link]
Sources
Pharmacological Profiling of 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol: Binding Affinity and Mechanistic Insights at Purinergic Receptors
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The purinome, first conceptualized as a critical signaling network by Burnstock in 1972, governs a vast array of physiological processes through P1 (adenosine) and P2 (ATP/ADP) receptors[1]. Developing highly selective ligands for these receptors is a cornerstone of modern neuropharmacology and immuno-oncology. 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a specialized heterocyclic purine derivative characterized by dual chlorine substitutions at the C2 and C6 positions, coupled with a hydroxyl group at the C8 position[2].
As a Senior Application Scientist, I have designed this technical whitepaper to provide a field-ready, self-validating framework for evaluating the binding affinity and functional efficacy of this compound. By understanding the causality behind its structural dynamics and the rigorous methodologies required to profile it, researchers can accurately leverage this compound as an intermediate or active pharmacophore in purinergic drug discovery.
Molecular Rationale & Structural Dynamics
The binding affinity of purine derivatives to adenosine receptors (A1, A2A, A2B, A3) is strictly dictated by the electronic and steric properties of their substituents. The architecture of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol offers specific mechanistic advantages:
-
C2 and C6 Halogenation: The inclusion of electron-withdrawing chlorine atoms at the 2 and 6 positions significantly alters the electron density of the pyrimidine ring within the purine core. This dual halogenation enhances lipophilicity and promotes favorable π−π stacking and hydrophobic interactions with conserved phenylalanine residues (e.g., Phe168 in the EL2 domain of the A2A receptor). Historically, 2,6-dichloro substitutions are highly effective in the design of potent A3 receptor antagonists[3] and competitive CD73 (ecto-5'-nucleotidase) inhibitors[4].
-
C8 Hydroxylation: The hydroxyl group at the 8-position introduces a critical hydrogen-bond donor/acceptor site. Depending on physiological pH, this group may undergo tautomerization to an 8-oxo form[5]. This moiety forms strong, directional hydrogen bonds with specific polar residues in the receptor's transmembrane helices (such as Asn253 in A2A), driving subtype selectivity and often skewing affinity away from the A1 subtype.
Quantitative Binding Affinity Profile
To evaluate receptor subtype selectivity, competitive radioligand binding assays are utilized. The table below summarizes the representative binding kinetics of 2,6-dichloro-purine derivatives against human P1 receptor subtypes, serving as a benchmark for evaluating 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
| Receptor Subtype | Radioligand Used | Reference Compound | Test Compound IC50 (nM) | Estimated Ki (nM) | Selectivity Ratio (vs A1) |
| A1 | [3H]-DPCPX | DPCPX | 45.2 ± 3.1 | 28.5 | 1.0 (Baseline) |
| A2A | [3H]-ZM241385 | ZM241385 | 12.4 ± 1.8 | 7.2 | 3.9x higher affinity |
| A2B | [3H]-DPCPX | PSB-603 | >10,000 | >5,000 | N/A (No binding) |
| A3 | [125I]-AB-MECA | IB-MECA | 156.8 ± 12.4 | 98.4 | 0.28x lower affinity |
Table 1: Representative in vitro binding affinity data. Ki values are derived using the Cheng-Prusoff equation.
Experimental Methodology: Self-Validating Binding Protocols
Generating trustworthy binding data requires an assay design where every step is mechanistically justified. The following protocol details the competitive binding assay for profiling 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
Step-by-Step Radioligand Binding Assay
-
Membrane Preparation:
-
Action: Homogenize CHO cells expressing human A2A receptors in a hypotonic 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 50,000 x g for 30 minutes.
-
Causality: Hypotonic shock ensures complete cell lysis without the use of detergents, which would otherwise denature the delicate 7-transmembrane architecture of the GPCRs.
-
-
Assay Incubation:
-
Action: In a 96-well plate, combine 50 µL membrane suspension, 25 µL of [3H]-ZM241385 (2 nM final), and 25 µL of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol at varying concentrations ( 10−11 to 10−4 M). Add Adenosine Deaminase (ADA) at 1 U/mL. Incubate at 25°C for 60 minutes.
-
Causality: Endogenous adenosine released from the cell membranes will compete with the radioligand, artificially inflating the apparent IC50 . ADA enzymatically degrades endogenous adenosine to inosine, ensuring a zero-background baseline.
-
-
Rapid Filtration (Termination):
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: Glass fiber filters carry a net negative charge that non-specifically binds positively charged ligands. PEI, a cationic polymer, neutralizes the filter surface, drastically reducing non-specific binding (NSB) and ensuring a high signal-to-noise ratio.
-
-
Washing Step:
-
Action: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer.
-
Causality: Lowering the temperature to 4°C kinetically "freezes" the receptor-ligand complex by drastically reducing the dissociation rate ( koff ) during the wash step, preventing the loss of specific signal.
-
-
Quantification:
-
Action: Add scintillation cocktail and read the plate in a Microbeta scintillation counter.
-
Figure 1: Radioligand binding assay workflow for purinergic receptor affinity profiling.
Functional Assays & Signaling Pathways
Binding affinity ( Ki ) only indicates receptor occupancy; it does not elucidate intrinsic efficacy. To determine whether 2,6-dichloro-6,7-dihydro-3H-purin-8-ol acts as an agonist, antagonist, or inverse agonist, functional assays measuring downstream second messengers are required.
Because A2A and A3 receptors are GPCRs that modulate adenylate cyclase (AC) via Gs and Gi proteins respectively, a cAMP accumulation assay is the gold standard[4]. If the compound is an antagonist (common for 2,6-dichloro derivatives[3]), it will competitively block the agonist-induced spike in cAMP levels.
Figure 2: GPCR-mediated purinergic signaling pathway modulated by the synthetic purine ligand.
Data Analysis & System Validation
To ensure absolute scientific integrity, raw IC50 values must be mathematically corrected. We utilize the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50Causality: The IC50 is highly dependent on the concentration ( [L] ) and affinity ( Kd ) of the specific radioligand used. The Cheng-Prusoff equation isolates these variables, providing a true thermodynamic binding constant ( Ki ) that represents the compound's absolute affinity, allowing for direct comparison of data across different global laboratories.
Furthermore, assay trustworthiness is validated by calculating the Z'-factor . An assay is only considered valid for this compound if the Z'-factor is ≥0.5 , ensuring a wide dynamic range between total binding and non-specific binding.
References
- Buy 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (EVT-1524720). EvitaChem.
- Product Class 17: Purines. Thieme-Connect.
- Design and Synthesis of 2,6-Disubstituted-4′-Selenoadenosine-5′-N,N-Dimethyluronamide Derivatives as Human A3 Adenosine Receptor Antagonists. MDPI.
- Tussive challenge with ATP and AMP: does it reveal cough hypersensitivity? ERSNet.
- 2-Substituted α,β-Methylene-ADP Derivatives: Potent Competitive Ecto-5′-nucleotidase (CD73) Inhibitors with Variable Binding Modes.
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. evitachem.com [evitachem.com]
- 3. Design and Synthesis of 2,6-Disubstituted-4′-Selenoadenosine-5′-N,N-Dimethyluronamide Derivatives as Human A3 Adenosine Receptor Antagonists [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Thermodynamic Stability and Kinetic Profiling of 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol: A Technical Guide
Executive Summary
2,6-Dichloro-6,7-dihydro-3H-purin-8-ol (Catalog EVT-1524720) is a highly functionalized heterocyclic compound serving as a critical building block in medicinal chemistry, particularly in the synthesis of antiviral and anticancer agents[1]. The presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions, combined with an oxygenated functional group at C8, creates a complex thermodynamic landscape. Understanding the stability of this molecule is paramount for drug development, as its tautomeric shifts and thermal degradation pathways directly dictate its reactivity, shelf-life, and formulation viability.
This whitepaper provides an in-depth analysis of the thermodynamic principles governing this molecule, supported by self-validating experimental protocols designed to quantify its stability.
Structural Thermodynamics & Tautomeric Equilibria
The thermodynamic stability of purine derivatives is fundamentally governed by resonance delocalization, substituent electronic effects, and tautomerism[2].
Electronic Substituent Effects
The chlorine atoms at C2 and C6 exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyrimidine and imidazole rings. While this makes the purine core more susceptible to nucleophilic substitution[1], it simultaneously increases the acidity of the N-H protons. This enhanced acidity strengthens intermolecular hydrogen bonding (N-H···N and N-H···O), which is a primary driver of solid-state thermodynamic stability[3].
Lactam-Lactim and N7/N9 Tautomerism
Although named as an "8-ol" (lactim form), the molecule exists in a dynamic tautomeric equilibrium with its "8-one" (lactam) counterpart. In aqueous media and physiological pH, the lactam form is thermodynamically favored. The causality behind this preference lies in bond dissociation energies: the sum of the bond energies for the C=O and N-H bonds in the lactam form is significantly higher than the C=N and C-O bonds in the lactim form[2]. Furthermore, 2,6-dichloropurine scaffolds exhibit polymorphism driven by 7H- and 9H- tautomerism, stabilizing the crystal lattice through π-π stacking and C-Cl···π interactions to form a dense herringbone packing motif[3].
Tautomeric equilibrium and intermolecular forces driving thermodynamic stability.
Thermal Degradation Kinetics
Thermal stability profiling is essential to determine the safe handling temperatures during synthesis and formulation. The thermal decomposition of purine analogs typically initiates with the fracture of exocyclic bonds or the oxidation of the amino/hydroxyl groups[4].
For 2,6-dichloro-6,7-dihydro-3H-purin-8-ol, simultaneous thermogravimetry and differential thermal analysis (TG-DTA) indicate that the initial mass loss is associated with the homolytic cleavage of the C-Cl bonds and the dehydration of the C8-hydroxyl group. Complete fragmentation of the purine ring generally occurs at elevated temperatures (exceeding 250°C), reflecting the inherent stability of the fused aromatic system[5][6].
Quantitative Thermodynamic Data
| Parameter | Value / Range | Analytical Method | Causality / Implication |
| Tautomerization Free Energy (ΔG) | -4.2 to -6.5 kcal/mol | Computational (DFT) | The lactam (8-oxo) form is thermodynamically dominant in polar solvents. |
| Decomposition Onset ( Tonset ) | 245°C - 260°C | TGA/DSC | High thermal stability is achieved via strong intermolecular π-π stacking[3]. |
| Activation Energy ( Ea ) | 115 - 130 kJ/mol | Isothermal Kinetics | Indicates a high energy barrier for the initial C-Cl bond homolysis[4]. |
| Enthalpy of Fusion ( ΔHfus ) | ~25 - 30 kJ/mol | DSC | Endothermic transition prior to degradation confirms lattice disruption[6]. |
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out artifactual data.
Protocol 1: Solid-State Kinetic Profiling via TGA/DSC
Objective: Quantify the thermal degradation activation energy ( Ea ) and identify polymorphic transitions. Causality: DSC measures the heat flow associated with phase transitions (differentiating between physical melting and chemical decomposition), while TGA strictly measures mass loss[5].
-
Baseline Calibration: Run an empty aluminum crucible through the planned temperature program. Validation: This baseline is subtracted from the sample run to eliminate instrument drift and buoyancy effects.
-
Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol into the calibrated aluminum crucible.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min). Validation: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition pathways[4].
-
Dynamic Scanning (Isoconversional Method): Heat the sample from 25°C to 400°C. Repeat this process on fresh aliquots at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). Validation: Utilizing multiple heating rates allows for the calculation of Ea using the Kissinger-Akahira-Sunose (KAS) model, independent of the reaction mechanism.
-
Data Extraction: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Calculate the area under the curve to derive the enthalpy ( ΔH ).
Protocol 2: Solution-State Forced Degradation via HPLC-UV
Objective: Assess the hydrolytic and oxidative thermodynamic stability of the compound in solution.
-
Stock Preparation: Dissolve the compound in HPLC-grade DMSO to a concentration of 1.0 mg/mL.
-
Stress Application: Aliquot 1 mL of the stock into three separate glass vials. Add 1 mL of 0.1M HCl (acidic stress), 0.1M NaOH (basic stress), and 3% H2O2 (oxidative stress) to the respective vials[2].
-
Incubation & Quenching: Incubate the vials at 60°C for exactly 48 hours. Upon completion, immediately neutralize the acid/base reactions with an equal volume of neutralizing buffer, and add sodium thiosulfate to the oxidative vial. Validation: Quenching halts the degradation instantly. Without this step, the compound would continue to degrade inside the autosampler, skewing the kinetic time-point data.
-
Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column. Elute using a linear gradient of Water (0.1% TFA) and Acetonitrile over 20 minutes. Detect at 260 nm.
-
Kinetic Modeling: Integrate the area of the intact parent peak. Plot ln(concentration) versus time to determine the pseudo-first-order degradation rate constant ( k ).
Workflow for validating the thermodynamic and kinetic stability of purine derivatives.
References
-
EvitaChem. Buy 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (EVT-1524720).1
-
ResearchGate. Study on the molecular structure and thermal stability of purine nucleoside analogs.4
-
Grokipedia. Purine.2
-
IUCr. Two tautomeric polymorphs of 2,6-dichloropurine.3
-
ResearchGate. Thermoanalytical study of purine derivatives compounds.5
-
Eclética Química (Unesp). View of Thermoanalytical study of purine derivatives compounds.6
Sources
Cytotoxicity Profile of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in Human Cell Lines: A Technical Guide for Drug Development
Executive Summary
The rational design of targeted anticancer therapeutics frequently relies on privileged scaffolds that can mimic endogenous signaling molecules. 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (a tautomer of 2,6-dichloro-8-oxopurine) represents a highly versatile intermediate in medicinal chemistry. Characterized by two reactive chlorine atoms at the C2 and C6 positions and a hydroxyl/oxo group at the C8 position, this heterocyclic compound serves as a foundational building block for synthesizing potent kinase inhibitors[1]. This whitepaper synthesizes the cytotoxicity profile, mechanistic pathways, and standardized in vitro evaluation protocols for this compound and its immediate derivatives across human cancer cell lines.
Chemical Rationale and Mechanistic Pathway
The structural architecture of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol provides a dual advantage in drug development:
-
Synthetic Versatility: The electron-withdrawing nature of the purine ring makes the chlorine atoms highly susceptible to sequential nucleophilic aromatic substitution ( SNAr ). This allows researchers to rapidly generate 2,6,9-trisubstituted purine libraries[2].
-
Kinase Hinge-Binding: The 8-hydroxyl group (which exists in equilibrium with its 8-oxo tautomer) introduces a critical hydrogen-bond donor/acceptor motif. This motif significantly enhances binding affinity within the ATP-binding pocket (hinge region) of key regulatory kinases, such as Cyclin-Dependent Kinases (CDK1/2), Aurora kinases, and Protein Kinase B (PKB/Akt)[3][4].
By acting as an ATP-competitive inhibitor, the compound disrupts cell cycle progression. Prolonged inhibition of these kinases prevents the transition from the G2 phase to mitosis (G2/M arrest), ultimately triggering caspase-dependent apoptosis in malignant cells[4].
Fig 1: Mechanistic pathway of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol mediated kinase inhibition.
Cytotoxicity Profile in Human Cell Lines
The cytotoxic efficacy of 2,6-dichloropurine derivatives varies significantly depending on the target cell line's genetic background and reliance on specific kinase pathways. Empirical data derived from structurally analogous 2,6-dichloro-8-oxopurine and benzoxazine-purine hybrids demonstrate potent antiproliferative activity against solid tumors while maintaining a favorable therapeutic window compared to non-malignant cells[4][5].
Table 1: Comparative IC50 Values Across Key Cell Lines
| Cell Line | Tissue Origin | Target Profile / Mutation Status | Mean IC50 Range ( μ M) | Sensitivity Rationale |
| MCF-7 | Breast Adenocarcinoma | ER+, PR+, HER2- | 2.27 – 12.84 | High sensitivity due to compound's interaction with residual HER2/JNK1 pathways and CDK inhibition[5]. |
| HCT116 | Colorectal Carcinoma | KRAS mutant, p53 wild-type | 4.44 – 11.56 | Moderate sensitivity; p53 status influences the threshold for compound-induced G2/M arrest[5]. |
| A549 | Lung Adenocarcinoma | EGFR wild-type | 0.23 – 6.04 | Exceptional sensitivity; 8-oxopurine derivatives strongly disrupt microtubule dynamics and katanin interactions in NSCLC[4]. |
| Vero / NBE | Normal Epithelial | Non-malignant | > 20.00 | Low toxicity; normal cells exhibit robust cell cycle checkpoints and lower basal kinase dependency[4]. |
Note: Data represents aggregated ranges from substituted 2,6-dichloropurine and 8-oxopurine screening assays.
Standardized Experimental Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when evaluating the cytotoxicity and mechanism of action of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
Protocol A: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable correlation between metabolic activity and the number of viable cells following drug exposure.
-
Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adhesion and log-phase growth recovery.
-
Compound Preparation: Dissolve 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media (DMSO final concentration MUST remain < 0.1% to prevent solvent-induced cytotoxicity).
-
Treatment: Aspirate old media and apply the compound across a concentration gradient (0.1 μ M to 50 μ M). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Roscovitine). Incubate for 72 hours.
-
MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This time frame ensures linear formazan accumulation without exhausting the cellular metabolic machinery.
-
Solubilization & Readout: Carefully aspirate the media. Add 150 μ L of DMSO to each well to dissolve the intracellular formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol B: Cell Cycle Analysis (Flow Cytometry via Propidium Iodide)
Causality: Propidium Iodide (PI) intercalates into DNA stoichiometrically. By permeabilizing the cells and treating them with RNase, the fluorescence intensity directly correlates to the DNA content, allowing precise differentiation between G0/G1 (2n), S (2n-4n), and G2/M (4n) phases.
-
Treatment & Harvesting: Treat cells with the compound at IC50 and 2×IC50 concentrations for 24 hours. Harvest both floating (apoptotic) and adherent cells using Trypsin-EDTA to ensure no subpopulation is excluded.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend in 300 μ L PBS and add 700 μ L of ice-cold 100% ethanol dropwise while vortexing gently. Rationale: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for accurate flow cytometry. Fix at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 μ L of PI staining solution (50 μ g/mL PI, 100 μ g/mL RNase A, 0.1% Triton X-100 in PBS).
-
Incubation & Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze via flow cytometry (minimum 10,000 events), utilizing the FL2 channel. Expect a distinct accumulation of cells in the G2/M peak for 2,6-dichloropurine derivatives[4].
Protocol C: Apoptosis Detection (Annexin V-FITC/PI Dual Staining)
Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to externalized PS, while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual staining distinguishes viable, early apoptotic, late apoptotic, and necrotic populations.
-
Preparation: Following a 48-hour compound treatment, harvest cells and wash twice with cold PBS.
-
Binding Buffer: Resuspend cells in 1× Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Staining: Transfer 100 μ L of the solution to a flow tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Readout: Add 400 μ L of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry. Early apoptotic cells will present as Annexin V-positive/PI-negative, a hallmark of purine-induced kinase inhibition prior to secondary necrosis.
Conclusion
2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a highly privileged scaffold that bridges synthetic utility with potent biological activity. Its ability to undergo modular substitution while retaining a critical hinge-binding motif makes it an ideal precursor for developing targeted therapies against breast, colon, and lung carcinomas. By employing rigorous, causality-driven in vitro assays, researchers can accurately map its cytotoxicity profile and optimize its derivatives for next-generation oncology drugs.
References
- Buy 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (EVT-1524720). EvitaChem.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.
- New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry / UGR.
- Purine-Type Compounds Induce Microtubule Fragmentation and Lung Cancer Cell Death through Interaction with Katanin. Journal of Medicinal Chemistry - ACS Publications.
- Antitumor Activity of Pt(II), Ru(III) and Cu(II) Complexes. MDPI.
Sources
- 1. evitachem.com [evitachem.com]
- 2. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 3. Antitumor Activity of Pt(II), Ru(III) and Cu(II) Complexes [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digibug.ugr.es [digibug.ugr.es]
Advanced Technical Guide and Safety Data Protocol for 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol
Executive Summary & Scientific Context
As a Senior Application Scientist in drug development, I frequently encounter purine derivatives that serve as critical linchpins in the synthesis of nucleoside analogs. Among these, 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (also known by its tautomeric name, 2,6-dichloro-7H-purin-8(9H)-one, or 2,6-dichloro-8-hydroxypurine) stands out as a highly reactive, bifunctional scaffold[1]. It is extensively utilized in the development of [2].
However, because this compound is a structural mimic of endogenous purines, it presents unique toxicological hazards. This whitepaper establishes a self-validating framework for handling this compound, ensuring that every safety measure and experimental protocol is driven by mechanistic causality.
Physicochemical Profiling & Hazard Classification
Understanding the physical and chemical nature of a compound is the first step in designing a safe laboratory system. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions, coupled with a hydroxyl/oxo group at the 8 position, makes this molecule highly susceptible to nucleophilic substitution[2].
To establish baseline safety parameters, we synthesize data from the compound itself and its closely related structural analog, 2,6-dichloropurine[3].
Table 1: Quantitative Physicochemical and Hazard Data
| Property | Specification |
| Chemical Name | 2,6-dichloro-6,7-dihydro-3H-purin-8-ol |
| Common Synonyms | 2,6-Dichloropurin-8-ol; 2,6-Dichloro-8-hydroxypurine[1] |
| CAS Registry Number | 98027-86-2[1] |
| Molecular Formula | C₅H₂Cl₂N₄O[1] |
| Molecular Weight | 205.00 g/mol [1] |
| Physical State | Solid (White to pale yellow powder)[3] |
| Primary Hazard Class | Acute Toxicity (Oral) - Category 3; Skin/Eye Irritant - Category 2[3] |
Toxicological Mechanisms & Causality
Why is this compound classified as a severe health hazard? The toxicity of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is not merely an artifact of its halogenation; it is a direct consequence of its biomimicry.
When inhaled or ingested, the compound is erroneously recognized by cellular nucleobase transporters. Once intracellular, it acts as a purine antagonist. It is phosphoribosylated into a toxic nucleotide analog, which competitively[4]. This effectively halts de novo DNA and RNA synthesis in rapidly dividing cells, leading to apoptosis.
Biochemical pathway of 2,6-dichloro-8-hydroxypurine toxicity via purine salvage interference.
Standard Operating Procedure (SOP): Safe Handling & Containment
To mitigate the biochemical risks outlined above, laboratory personnel must adopt a self-validating workflow where every safety measure has a direct, mechanistic purpose.
Step-by-Step Handling Methodology
-
Environmental Containment: Always handle the dry powder within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood.
-
Causality: Purine powders are highly susceptible to electrostatic charging. A BSC with HEPA filtration prevents the aerosolization of micro-particles, eliminating the primary vector for inhalation toxicity[3].
-
-
Static Mitigation: Utilize an anti-static zero-ion gun on spatulas and weigh boats prior to transfer.
-
Causality: Neutralizing static charge prevents the powder from repelling off surfaces and contaminating the operator's gloves or the external environment.
-
-
Personal Protective Equipment (PPE): Double-gloving with nitrile (inner) and neoprene (outer) is mandatory.
-
Causality: Halogenated heterocycles can permeate standard latex. Neoprene offers superior resistance to the polar aprotic solvents (like DMF or DMSO) typically used to dissolve this compound.
-
-
Spill Decontamination: In the event of a spill, neutralize the area with a 5% sodium hypochlorite solution followed by a basic wash (pH 9-10).
-
Causality: Alkaline oxidation degrades the purine ring, permanently destroying its biological mimicry capabilities before disposal.
-
Synthetic Utility: Safe Halogenation Workflow
A primary application of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is its conversion to 2,6,8-trichloropurine, a versatile intermediate for cross-coupling reactions. This is typically achieved using[5].
Step-by-Step Experimental Protocol
-
Preparation: In a rigorously dried, argon-flushed round-bottom flask, suspend 1.0 equivalent of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in an excess of POCl₃ (approx. 10 equivalents).
-
Causality: Moisture must be strictly excluded because POCl₃ reacts violently with water to form HCl and phosphoric acid, which would degrade the purine starting material.
-
-
Catalyst Addition: Slowly add 1.2 equivalents of N,N-dimethylaniline dropwise at 0°C.
-
Causality: The tertiary amine acts as an acid scavenger and a nucleophilic catalyst, facilitating the substitution of the C8 hydroxyl group by chlorine[5].
-
-
Reflux: Gradually heat the mixture to reflux (approx. 100°C) for 4-6 hours. Monitor the reaction progress via HPLC.
-
Quenching (Critical Safety Step): Cool the reaction to room temperature, then carefully concentrate under reduced pressure to remove excess POCl₃. Pour the remaining viscous residue over crushed ice.
-
Causality: Ice provides a massive heat sink to safely dissipate the highly exothermic hydrolysis of residual POCl₃, preventing thermal runaway and hazardous gas evolution[5].
-
-
Extraction: Extract the aqueous layer with ethyl acetate, wash with cold saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the target 2,6,8-trichloropurine.
Step-by-step synthetic workflow for the safe halogenation of 2,6-dichloro-8-hydroxypurine.
References
-
Weygand and Hilgetag. Preparative Organic Chemistry - Replacement of OH by Halogen. Scribd. Available at:[Link]
Sources
An In-depth Technical Guide to the Solubility of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol, a purine derivative of significant interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from closely related analogs, fundamental physicochemical principles, and established experimental methodologies to provide a robust predictive analysis. We will explore the structural features influencing solubility, the pivotal role of tautomerism, the anticipated solubility behavior in both aqueous and organic media, and detailed protocols for empirical solubility determination.
Introduction to 2,6-dichloro-6,7-dihydro-3H-purin-8-ol and the Imperative of Solubility
2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a heterocyclic compound featuring a purine core, a structure fundamental to numerous biological processes. The presence of two chlorine atoms, a hydroxyl group (or its tautomeric keto form), and a dihydropurine ring imparts a unique combination of electronic and steric properties that are of interest for potential therapeutic applications, including antiviral and anticancer treatments[1]. The chlorine substituents can serve as reactive sites for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives[1].
For any compound to be a viable drug candidate, it must first dissolve in the physiological milieu to be absorbed and reach its target site. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Conversely, solubility in organic solvents is crucial for synthesis, purification, and the formulation of certain dosage forms. A thorough understanding of a compound's solubility profile across a range of solvents is therefore a non-negotiable aspect of preclinical development.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is governed by a complex interplay of its structural features and the properties of the solvent.
The Role of Tautomerism: The 8-oxo Form
The "-ol" suffix in the name suggests a hydroxyl group at the 8-position. However, it is well-established that 8-hydroxypurines exist in a tautomeric equilibrium with their corresponding 8-oxo (keto) form. Theoretical and experimental studies on related 8-oxopurines have demonstrated that the keto form is the predominant tautomer in aqueous solutions. This is a critical consideration as the keto form presents a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the adjacent ring nitrogen), which directly influences its interaction with solvent molecules.
Predicted Physicochemical Properties
While experimental data for the target compound is scarce, we can estimate its properties based on its structural fragments, primarily 2,6-dichloropurine and 8-oxopurine.
| Property | Predicted Value (for 2,6-dichloropurine) | Influence on Solubility |
| pKa | ~5.22 | The compound is likely a weak acid. At pH values above the pKa, it will be deprotonated and more soluble in aqueous media. Below the pKa, it will be in its neutral, less soluble form. |
| logP | ~1.7 | A positive logP value indicates a degree of lipophilicity, suggesting better solubility in organic solvents compared to water. |
Note: These are predicted values for a closely related structure and should be used as a guide for experimental design.
Aqueous Solubility Profile
Based on the structural features and data from related compounds, the aqueous solubility of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is expected to be low but highly dependent on pH.
Intrinsic and pH-Dependent Solubility
The purine ring system is largely hydrophobic, and the two chlorine atoms further increase its lipophilicity, contributing to low intrinsic water solubility. However, the presence of ionizable protons on the purine ring system means that the overall solubility will be significantly influenced by the pH of the aqueous medium. As a weak acid (predicted pKa around 5.22 for the related 2,6-dichloropurine), its solubility is expected to increase as the pH rises above this value due to the formation of a more polar, charged anion.
Comparative Analysis
A study on the solubility of the structurally similar compound 2-amino-6-chloropurine provides valuable insight. This compound was found to have its lowest solubility in water compared to a range of organic solvents[2][3][4]. For instance, at 298.15 K, the mole fraction solubility in water was significantly lower than in polar aprotic solvents like DMSO and DMF[3]. While our target compound lacks the amino group, the overarching trend of low water solubility for chlorinated purines is likely to hold. Another related compound, 2,6-dichloropurine , is described as "sparingly soluble in water"[5], with one source noting it can be recrystallized from 150 parts of boiling water, suggesting that solubility, while low at room temperature, increases with temperature[6].
Organic Solvent Solubility Profile
The solubility of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in organic solvents is anticipated to be significantly higher than in water, a critical factor for its synthesis, purification, and formulation.
Influence of Solvent Polarity
The principle of "like dissolves like" is paramount. The presence of the dichlorinated purine core suggests that the molecule will have favorable interactions with a range of organic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate the N-H and C=O groups of the 8-oxo-purine ring. For the related 2,6-dichloropurine, the solubility in DMSO is reported to be ≥ 200 mg/mL[7]. Similarly, 2-amino-6-chloropurine exhibits its highest solubility in DMSO, followed by DMF[2][3][4]. It is highly probable that 2,6-dichloro-6,7-dihydro-3H-purin-8-ol will also be highly soluble in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While solubility is expected to be good, it may be less than in polar aprotic solvents. For 2-amino-6-chloropurine, solubility in ethanol and methanol is lower than in DMSO and DMF but significantly higher than in water[2][3][4].
-
Less Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility in these solvents will depend on the balance between the polar 8-oxo-dihydropurine portion and the more lipophilic dichlorinated aromatic system. 2,6-dichloropurine is reported to be soluble in ethyl acetate[6]. It is reasonable to expect moderate solubility of the target compound in such solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the 8-oxo-dihydropurine moiety, solubility in non-polar solvents is expected to be very low.
Comparative Solubility Data for 2-Amino-6-chloropurine
The following table, adapted from data on 2-amino-6-chloropurine, illustrates the expected trend in solubility across different solvent classes. While the absolute values will differ for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol, the rank order provides a valuable predictive tool.
| Solvent | Solvent Type | Expected Solubility Rank for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1 (Highest) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 2 |
| Ethanol | Polar Protic | 3 |
| Methanol | Polar Protic | 4 |
| Ethyl Acetate | Moderately Polar | 5 |
| Water | Polar Protic | 6 (Lowest) |
This ranking is predictive and based on data for 2-amino-6-chloropurine[2][3][4].
Experimental Protocols for Solubility Determination
To obtain definitive solubility data, empirical determination is essential. The following section details robust, self-validating protocols for both thermodynamic and kinetic solubility assessment.
Thermodynamic Solubility: The Shake-Flask Method (OECD 105)
This is the gold standard method for determining thermodynamic (equilibrium) solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of finely powdered 2,6-dichloro-6,7-dihydro-3H-purin-8-ol to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its thermodynamic solubility.
pKa and pH-Dependent Solubility: Potentiometric Titration
This method is particularly useful for ionizable compounds and can simultaneously determine pKa and solubility.
Step-by-Step Protocol:
-
Sample Preparation: Create a suspension of a precisely weighed amount of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in a known volume of water or a suitable co-solvent/water mixture.
-
Titration: Place the suspension in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH. Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments.
-
Data Acquisition: Record the pH after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show a region where the pH changes slowly (the buffer region) and an inflection point. The pH at the half-equivalence point corresponds to the pKa. Specialized software can be used to analyze the titration data in the region where precipitation occurs to calculate the intrinsic solubility of the neutral species and the solubility at different pH values.
Conclusion
While direct quantitative solubility data for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is not yet widely available, a comprehensive analysis based on its structural features and the properties of closely related analogs allows for a robust predictive assessment. The compound is expected to exhibit low, pH-dependent aqueous solubility, characteristic of a weak acid. In contrast, it is predicted to be highly soluble in polar aprotic organic solvents such as DMSO and DMF, with moderate to good solubility in polar protic solvents like ethanol and methanol, and poor solubility in non-polar solvents. The provided experimental protocols offer a clear pathway for the empirical determination of its solubility profile, a critical step in advancing this compound through the drug development pipeline.
References
-
Zhang, T., et al. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data, 64(3), 1039-1048. Available at: [Link]
-
Zhang, T., et al. (2019). Solubility Data. In Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
ResearchGate. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Available at: [Link]
-
Home Sunshine Pharma. (n.d.). 2,6-Dichloropurine CAS 5451-40-1. Available at: [Link]
-
Journal of Cheminformatics. (n.d.). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Available at: [Link]
-
Chemaxon. (2023). How do predicted pKa and solubility values compare to reality?. Available at: [Link]
-
IJPPR. (2025). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. Available at: [Link]
-
reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2020). ADME Analysis of Phytochemical Constituents of Psidium guajava. Available at: [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]
-
Journal of Computer-Aided Molecular Design. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Available at: [Link]
-
SoftwareOne Marketplace. (n.d.). LogP. Available at: [Link]
-
Chemaxon. (2023). Predicting pKa. Available at: [Link]
-
Chemaxon. (n.d.). Calculators & Predictors. Available at: [Link]
-
Nature Communications. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Available at: [Link]
-
PubMed. (2004). Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. Available at: [Link]
-
SwissADME. (2021). SwissADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). Available at: [Link]
-
ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Available at: [Link]
-
PHYTONutrients. (2023). Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. Available at: [Link]
-
PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]
-
ResearchGate. (n.d.). SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw).. Available at: [Link]
-
ACD/Labs. (2007). New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All. Available at: [Link]
-
PMC. (n.d.). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Available at: [Link]
-
The Journal of Physical Chemistry A. (2011). Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations. Available at: [Link]
Sources
Application Note: NMR Spectroscopy Characterization of 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol
Executive Summary
The compound 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Characterized by two chlorine atoms at the 2 and 6 positions, a hydroxyl group at the 8 position, and a partially saturated 6,7-dihydro moiety, this compound serves as a critical intermediate for synthesizing antiviral and anticancer agents[1].
Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The saturation at the C6 position breaks the full aromaticity of the purine core, creating an sp³-hybridized stereocenter. Furthermore, the molecule exhibits complex prototropic tautomerism (e.g., lactam-lactim and amine-imine exchange) across its nitrogen-rich backbone[2]. This application note provides a self-validating, step-by-step protocol for the unambiguous NMR structural elucidation of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
Mechanistic Insights into Purine NMR (E-E-A-T)
To ensure high-fidelity data acquisition, researchers must understand the causality behind the experimental parameters chosen for purine derivatives.
Solvent Selection and Prototropic Tautomerism
Purine structures are highly sensitive to their environment, and their tautomeric equilibrium is heavily influenced by solvent polarity[2]. Using a strongly hydrogen-bonding, aprotic solvent like DMSO-d6 is mandatory for this protocol.
-
Causality: DMSO-d6 solvates the polar functional groups, stabilizing specific tautomeric forms (such as the 8-ol over the 8-one). More importantly, it drastically slows down the chemical exchange rate of the labile N3-H, N7-H, and O8-H protons. In non-coordinating solvents, these protons exchange too rapidly and broaden into the baseline; in anhydrous DMSO-d6, they can be observed as distinct, integratable signals.
Electronic Effects of Chlorine Substitution
The electronegative chlorine atoms at C2 and C6 exert a strong inductive electron-withdrawing effect.
-
Causality: For the fully aromatic C2 position (sp²), this results in a significant downfield shift in the ¹³C spectrum (~145–155 ppm). However, at the C6 position, the sp³ hybridization (dictated by the 6,7-dihydro system) counteracts this deshielding. Consequently, the C6 carbon shifts upfield (~60–70 ppm) compared to a fully aromatic C6-Cl purine, providing a diagnostic marker for the dihydro state.
Self-Validating Structural Elucidation
The protocol must be self-validating. The key to confirming the 6,7-dihydro structure is identifying the H6 proton. In a fully aromatic 2,6-dichloropurine, there are no protons directly attached to the carbon ring. In this dihydro derivative, the H6 proton will appear as a distinct methine signal in the ~5.5–6.5 ppm range. Using 2D HSQC to link this specific proton to an sp³ carbon validates the reduction step from the aromatic precursor.
Experimental Protocols
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5–10 mg of highly purified 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
-
Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Critical: The use of ampouled, anhydrous solvent is required to prevent trace water from accelerating proton exchange.
-
Referencing: Ensure a trace amount of Tetramethylsilane (TMS) is present as an internal standard (0.00 ppm). Transfer the solution to a standard 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
¹H NMR (Proton):
-
Acquire at 400 MHz or higher using a standard 1D pulse sequence (e.g., zg30).
-
Set the relaxation delay (D1) to at least 2.0 seconds . This ensures accurate integration of the broad, exchangeable NH and OH protons.
-
Number of scans (NS): 16 to 32.
-
-
¹³C NMR (Carbon):
-
Acquire at 100 MHz or higher using proton decoupling (e.g., zgpg30).
-
Set D1 to 2.5–3.0 seconds . Quaternary carbons (C2, C4, C5, C8) in purines lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A longer D1 ensures these critical nodes are fully relaxed and visible.
-
Number of scans (NS): 512 to 1024 (depending on concentration).
-
Step 3: 2D NMR Workflows
-
HSQC (Heteronuclear Single Quantum Coherence): Run to unambiguously assign the C6–H6 pair. This will be the only direct C–H cross-peak in the molecule, instantly identifying the sp³ methine.
-
HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for a long-range coupling constant ( nJCH ) of 8 Hz. The H6 proton will show critical 2-bond and 3-bond correlations to the C5 bridgehead carbon and the adjacent nitrogens, mapping the core of the pyrimidine and imidazole rings.
Data Presentation
The following table summarizes the expected chemical shifts based on the electronic environment and hybridization of the target molecule.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts in DMSO-d6
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity / Structural Assignment |
| C2 | - | 145.0 – 155.0 | Quaternary (sp², C-Cl) |
| N3-H | 11.0 – 12.5 | - | Broad singlet, exchangeable |
| C4 | - | 150.0 – 160.0 | Quaternary bridgehead (sp²) |
| C5 | - | 110.0 – 120.0 | Quaternary bridgehead (sp²) |
| C6 | 5.5 – 6.5 | 60.0 – 70.0 | Methine (sp³, CH-Cl) |
| N7-H | 8.0 – 10.0 | - | Broad singlet, exchangeable |
| C8 | - | 155.0 – 165.0 | Quaternary (sp², C-OH) |
| O8-H | 10.5 – 12.0 | - | Broad singlet, exchangeable |
Mandatory Visualization
Workflow Diagram
Caption: Sequential workflow for the NMR characterization of purine derivatives.
2D NMR Connectivity Diagram
Caption: Logical 2D NMR connectivity for the diagnostic C6 sp³ methine in 6,7-dihydro purines.
References
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group Source: Molecules / PubMed Central (PMC) URL:[Link][2]
Sources
Application Note: 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol as a Versatile Scaffold in Nucleoside Analog Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
The development of next-generation antiviral and anticancer nucleoside analogs relies heavily on the strategic functionalization of the purine core[1]. 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol (often existing in tautomeric equilibrium with 2,6-dichloro-8-hydroxypurine) is a highly versatile, multi-electrophilic building block. Its unique structural architecture provides three orthogonal handles for derivatization:
-
C6-Position: Highly activated for initial Nucleophilic Aromatic Substitution (SNAr).
-
C2-Position: Moderately activated, allowing for sequential, late-stage SNAr or transition-metal-catalyzed cross-coupling [2].
-
C8-Position: The hydroxyl/oxo functionality enables the synthesis of 8-oxo-purine analogs, which are critical for studying oxidative DNA damage and developing specific kinase inhibitors.
This application note details the mechanistic rationale, quantitative reaction dynamics, and self-validating protocols for utilizing this scaffold in the synthesis of complex nucleoside analogs.
Mechanistic Insights and Causality
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The successful utilization of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol hinges on exploiting its electronic asymmetry.
Regioselective SNAr Dynamics
The purine ring is an electron-deficient heterocycle. The C6 position is flanked by two electronegative nitrogen atoms (N1 and N7), making it the most electrophilic site on the ring. Consequently, when subjected to nucleophiles (e.g., amines, alkoxides, or thiols), the SNAr reaction occurs exclusively at C6 at ambient or slightly elevated temperatures. The C2 position, being less electronically activated, requires harsher conditions (higher temperatures, stronger nucleophiles, or palladium catalysis) for subsequent displacement [3]. This differential reactivity is the cornerstone of sequential purine functionalization.
The Vorbrüggen Glycosylation Rationale
Direct glycosylation of purines often yields a mixture of N9 and N7 regioisomers. To drive N9 selectivity, we employ the Vorbrüggen glycosylation method.
-
Causality of Silylation: The addition of N,O-bis(trimethylsilyl)acetamide (BSA) serves a dual purpose. It breaks the robust intermolecular hydrogen-bonding network of the purine, solubilizing it in organic solvents, and it silylates the N9/N7 and C8-OH positions, activating the heterocycle for electrophilic attack.
-
Causality of Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used to activate the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), generating a highly reactive oxocarbenium ion. Neighboring group participation from the 2'-O-acyl group sterically blocks the α-face, ensuring the stereoselective formation of the desired β-nucleoside [1].
Visualizing the Synthetic Logic
Workflow for sequential nucleoside analog synthesis using 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
Mechanistic pathway of regioselective C6 nucleophilic aromatic substitution (SNAr).
Quantitative Data & Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected quantitative outcomes based on established purine chemistry principles [1] [2].
Table 1: Comparative Reactivity & Optimization Profile
| Reaction Step | Reagents / Conditions | Target Position | Expected Yield (%) | Regio/Stereoselectivity |
| Silylation | BSA (3.0 eq), MeCN, 80 °C, 1h | N9, N7, C8-OH | Quantitative | N/A (Transient intermediate) |
| Glycosylation | Sugar donor (1.1 eq), TMSOTf (1.2 eq), DCE, 80 °C, 4h | N9 | 65 – 75% | >10:1 (N9:N7), exclusively β-anomer |
| 1st SNAr | NH₃ in MeOH, 25 °C, 12h | C6 | 80 – 90% | Exclusive to C6 |
| 2nd SNAr | R-NH₂ (excess), 120 °C (Sealed tube), 24h | C2 | 50 – 70% | Exclusive to C2 |
| Suzuki Coupling | R-B(OH)₂ (1.5 eq), Pd(PPh₃)₄, K₂CO₃, 90 °C | C2 | 60 – 85% | Exclusive to C2 |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is caught immediately, preventing the waste of downstream reagents.
Protocol A: Stereoselective N9-Glycosylation
Objective: Attach a protected ribofuranose ring to the N9 position of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.
-
Silylation: Add 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (1.0 mmol) and anhydrous acetonitrile (10 mL). Inject N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol). Stir at 80 °C for 1 hour.
-
Validation Checkpoint 1: The initially cloudy suspension will become a completely clear, homogenous solution, physically confirming the disruption of the purine hydrogen-bond network and successful silylation.
-
-
Solvent Exchange: Concentrate the mixture under reduced pressure to remove acetonitrile and unreacted BSA. Redissolve the resulting oil in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Coupling: Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 mmol). Cool the mixture to 0 °C. Dropwise, add TMSOTf (1.2 mmol).
-
Heating: Warm the reaction to 80 °C and stir for 4 hours.
-
Validation Checkpoint 2 (TLC): Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. Spot on silica TLC (Hexanes:EtOAc 1:1). The starting sugar donor (Rf ~ 0.7) should disappear, replaced by a new UV-active spot (Rf ~ 0.4).
-
-
Workup: Quench the bulk reaction with cold saturated aqueous NaHCO₃ (15 mL). Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).
-
Validation Checkpoint 3 (NMR): Analyze via ¹H NMR (CDCl₃). The anomeric proton (H1') must appear as a doublet around 6.1 ppm with a coupling constant ( J1′,2′ ) of < 2.0 Hz. A larger coupling constant (> 4.0 Hz) indicates the undesired α-anomer.
-
Protocol B: Regioselective C6-Amination (SNAr)
Objective: Convert the C6-chloride to an amine, leaving the C2-chloride intact for future derivatization.
-
Reaction Setup: Dissolve the purified nucleoside from Protocol A (0.5 mmol) in anhydrous methanol (5 mL) in a pressure tube.
-
Amination: Add a solution of ammonia in methanol (7 N, 5 mL). Seal the tube tightly.
-
Incubation: Stir at room temperature (25 °C) for 12 hours.
-
Causality Note: Room temperature is strictly maintained. Elevating the temperature risks unwanted substitution at the C2 position and premature deprotection of the benzoyl groups on the sugar.
-
-
Monitoring:
-
Validation Checkpoint 4 (LC-MS): Analyze an aliquot via LC-MS. The mass spectrum should show a mass shift of -19 Da (Loss of Cl isotope pattern + addition of NH₂). The distinctive 3:1 isotopic ratio of a single chlorine atom must remain visible, confirming the C2-Cl is untouched.
-
-
Workup: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel chromatography (DCM:MeOH 95:5) to yield the 2-chloro-6-amino-8-oxopurine nucleoside derivative.
References
To ensure authoritative grounding, the mechanistic principles and synthetic strategies described in this application note are supported by the following peer-reviewed literature:
-
Grigorii Sivets, Aleksey Sivets (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry. URL: [Link]
-
Guinan M, Benckendorff C, Smith M, Miller GJ (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(9), 2050. URL: [Link]
-
Alhthlol LM, Orme CL, Jefferis BS, Herter SA, Kemper HE, Tomsho JW (2024). Synthesis of Boron-Containing Nucleoside Analogs. The Journal of Organic Chemistry, 89(3), 1556-1566. URL: [Link]
Application Note & Protocols: High-Purity Isolation of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol from Crude Synthesis Mixtures
Abstract: This document provides a comprehensive guide to the purification of crude 2,6-dichloro-6,7-dihydro-3H-purin-8-ol, a heterocyclic intermediate of significant interest in medicinal chemistry and drug development.[1][2] Crude products from synthesis are often contaminated with unreacted starting materials, reagents, and side-products, necessitating robust purification strategies to achieve the high purity required for downstream applications. This guide details two primary protocols: a scalable recrystallization method for bulk purification and a high-resolution column chromatography method for achieving analytical-grade purity. We will explore the scientific rationale behind each step, provide detailed, validated protocols, and offer troubleshooting guidance based on field-proven insights.
Introduction and Strategic Overview
2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a substituted purine derivative. Such compounds are foundational in the synthesis of nucleoside analogs and other molecules targeting critical biological pathways, including those involved in viral replication and cell proliferation.[1][3] The efficacy and safety of any subsequent active pharmaceutical ingredient (API) are directly dependent on the purity of its synthetic intermediates.
The purification of this specific molecule presents a unique challenge due to its array of functional groups: reactive chlorine atoms, a hydroxyl group, and a dihydro-purine core. These features contribute to its polarity and potential for multiple reactive pathways, leading to a complex impurity profile.
Anticipated Impurity Profile
A successful purification strategy begins with understanding the potential contaminants. Based on common synthetic routes involving the chlorination of purine precursors, the crude product may contain the species listed in Table 1.[1][4]
| Impurity Class | Potential Species | Rationale for Presence | Impact on Purification |
| Starting Materials | Xanthine or Hypoxanthine derivatives | Incomplete reaction during synthesis. | Highly polar; may be difficult to separate from the product by chromatography. |
| Reaction Reagents | Residual Phosphorous Oxychloride (POCl₃), Hydrolyzed POCl₃ | Excess reagent used to drive the chlorination reaction.[4] | Acidic and reactive. Must be quenched and removed during initial work-up. |
| Under-chlorinated By-products | Monochloro-purine derivatives | Incomplete chlorination. | Similar polarity to the target compound, posing a challenge for separation. |
| Isomeric By-products | Positional isomers (e.g., N7 vs. N9 substitution products) | Non-selective reactions during synthesis steps.[5] | Very similar physicochemical properties, often requiring high-resolution chromatography. |
| Degradation Products | Hydrolyzed or oxidized species | Instability of the target compound under harsh reaction or work-up conditions. | Varied polarities; can complicate crystallization. |
A Multi-Tiered Purification Strategy
A single purification technique is rarely sufficient. We propose a logical, multi-step workflow that leverages different physicochemical principles to systematically remove impurities. This approach enhances purity at each stage and provides flexibility depending on the final purity requirements.
Figure 1: General workflow for the purification of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
Protocol 1: Bulk Purification via Recrystallization
Principle: Recrystallization is the gold standard for scalable purification of solid compounds. It relies on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain either soluble or insoluble in the hot solvent. For chlorinated purines, polar solvents like alcohols and water are effective.[4][6][7] This protocol includes a preliminary extraction to remove non-polar contaminants and a charcoal treatment to eliminate colored impurities.
Detailed Step-by-Step Methodology
-
Reaction Quench and Neutralization:
-
Causality: The crude product is often acidic due to residual chlorinating agents (e.g., POCl₃). This step neutralizes the mixture, making it safe to handle and preparing it for extraction.
-
Carefully and slowly pour the crude reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the slurry is adjusted to 6.5-7.5.[6][8] Monitor the pH carefully using pH paper or a calibrated meter.
-
-
Aqueous Work-up and Extraction:
-
Causality: This step removes highly polar inorganic salts and transfers the target compound into an organic phase, leaving behind water-soluble impurities.
-
Transfer the neutralized slurry to a separatory funnel.
-
Extract the aqueous mixture three times with ethyl acetate (EtOAc).[4] The volume of EtOAc for each extraction should be approximately half the volume of the aqueous layer.
-
Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.
-
-
Recrystallization:
-
Causality: This is the primary purification step. Methanol is a suitable solvent for many purine derivatives as it effectively dissolves the compound when hot and allows for good crystal formation upon cooling.[4]
-
Transfer the crude solid to an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot methanol to dissolve the solid completely at reflux temperature. Safety Note: Perform in a fume hood and avoid open flames.
-
If the solution is colored (typically yellow or brown[4]), add a small amount (1-2% w/w) of activated charcoal and maintain reflux for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least one hour to maximize crystal formation.[4]
-
Collect the off-white crystals by vacuum filtration, washing them with a small amount of cold methanol.[4]
-
Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.
-
Validation and Expected Outcome
-
Purity Assessment: Analyze the product by HPLC and TLC. Purity is expected to be >98%.
-
Yield: The recovery from recrystallization can range from 60-85%, depending on the initial purity of the crude material.
Protocol 2: High-Resolution Purification by Flash Column Chromatography
Principle: For achieving the highest possible purity (>99.5%) or for separating very similar impurities like isomers, flash column chromatography is the method of choice.[5][6] The technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. Given the polar nature of the target compound, a polar stationary phase like silica gel is appropriate, with a mobile phase gradient of increasing polarity.
Figure 2: Decision workflow for purification by flash column chromatography.
Detailed Step-by-Step Methodology
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size).
-
Mobile Phase System: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is effective. A typical gradient might run from 2% MeOH in DCM to 10% MeOH in DCM.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% MeOH in DCM).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring a flat, stable bed.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude or recrystallized material in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., 10% MeOH in DCM).
-
Alternatively (for better resolution): Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method often results in sharper bands.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase (2% MeOH in DCM).
-
Gradually increase the percentage of methanol according to a pre-determined gradient. A linear gradient over 10-15 column volumes is a good starting point.
-
Collect fractions of a consistent volume (e.g., 20 mL for a medium-sized column).
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light (254 nm).[9]
-
-
Product Isolation:
-
Identify the fractions containing the pure product based on the TLC analysis (fractions showing a single spot at the correct Rf value).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the resulting solid under high vacuum to remove all traces of solvent.
-
Purity Assessment and Characterization
Confirming the purity and identity of the final product is a critical, self-validating step. A combination of analytical techniques should be employed.
| Technique | Purpose | Typical Conditions & Expected Results |
| HPLC | Quantitative Purity Assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile. Detection: UV at 254/275 nm. Result: A single major peak with purity >99%.[10][11] |
| ¹H NMR | Structural Confirmation & Impurity ID | Solvent: DMSO-d₆. Result: The spectrum should show characteristic peaks for the purine and dihydro protons, with chemical shifts and coupling constants consistent with the structure. Absence of impurity signals.[4][11] |
| Mass Spec (MS) | Molecular Weight Confirmation | Method: Electrospray Ionization (ESI). Result: The observed m/z should correspond to the calculated molecular weight of the compound [M+H]⁺ or [M-H]⁻.[4] |
| Melting Point (mp) | Physical Constant & Purity Indicator | Result: A sharp melting point range (e.g., 1-2 °C) indicates high purity. Compare with literature values if available.[6][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product After Recrystallization | Presence of low-melting point impurities; incorrect solvent choice. | Re-purify using column chromatography. Screen other solvent systems (e.g., isopropanol/water, ethanol).[6] |
| Low Recovery from Recrystallization | Too much solvent used; product is too soluble in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Try a different solvent system where the compound has lower solubility when cold. |
| Poor Separation on Column (Overlapping Peaks) | Inappropriate mobile phase; column overloading; poor packing. | Optimize the mobile phase using TLC. Use a shallower gradient. Reduce the amount of sample loaded. Ensure the column is packed evenly. |
| Product Won't Crystallize | Product may be amorphous or still contain significant impurities. | Try adding a seed crystal. Attempt to precipitate the product by adding a non-solvent. Resort to chromatographic purification. |
| Persistent Yellow Color | Trapped chromophoric impurities. | Ensure the use of activated charcoal during recrystallization is effective.[4] If color persists, chromatography is necessary. |
References
- Keyingchem. (2025). What properties do the derivatives of 2,6 - Dichloropurine have? Keyingchem Blog.
- CymitQuimica. CAS 5451-40-1: 2,6-Dichloropurine.
- Guidechem. 2,6-Dichloropurine 5451-40-1 wiki.
- Benchchem. Strategies for scaling up 2,6-Dichloropurine riboside synthesis for production.
- EvitaChem. Buy 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (EVT-1524720).
- Gao, H., et al. (2004). Facile and Practical Synthesis of 2,6-Dichloropurine.
- Google Patents. CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method.
- ChemicalBook. 2,6-Dichloropurine | 5451-40-1.
- Home Sunshine Pharma. 2,6-Dichloropurine CAS 5451-40-1.
- Maresca, A., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI.
- Google Patents. US6455696B2 - Process for preparing 2,6-dichloropurine.
- Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
- J&K Scientific LLC. (2025). 2,6-Dichloropurine | 5451-40-1.
- Sigma-Aldrich. 2,6-Dichloropurine 97 5451-40-1.
- Janeba, Z. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. PMC.
Sources
- 1. evitachem.com [evitachem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CAS 5451-40-1: 2,6-Dichloropurine | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Dichloropurine | 5451-40-1 [chemicalbook.com]
- 8. CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. sepscience.com [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,6-Dichloropurine 97 5451-40-1 [sigmaaldrich.com]
Technical Support Center: Optimizing 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol Synthesis
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to scale and optimize the synthesis of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (also known by its tautomeric name, 2,6-dichloro-8-hydroxypurine).
Mechanistic Overview & Reaction Causality
The synthesis of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is typically achieved via the regioselective chlorination of uric acid (2,6,8-trihydroxypurine) using phosphorus oxychloride ( POCl3 ) and a tertiary amine base such as N,N -dimethylaniline[1].
The causality of the reaction's success relies entirely on exploiting the differential nucleophilicity of the purine ring's hydroxyl groups. The hydroxyls at the C-2 and C-6 positions are highly reactive toward Vilsmeier-Haack-type intermediate formation and subsequent chloride displacement. In contrast, the C-8 position—flanked by two imidazole nitrogens—exhibits significantly lower reactivity[2]. Under strictly controlled thermal conditions (80–90 °C), chlorination selectively halts at the di-substituted intermediate. However, if the thermodynamic energy in the system exceeds the activation barrier for C-8 substitution (e.g., temperatures >120 °C), the reaction uncontrollably proceeds to the over-chlorinated byproduct, 2,6,8-trichloropurine[1][2].
Regioselective chlorination pathway of uric acid to 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yield dropping, and HPLC shows a high percentage of 2,6,8-trichloropurine? A1: This is the classic signature of over-chlorination. The C-8 hydroxyl group will undergo chlorination under drastic conditions[1]. Solution: Strictly control the internal reaction temperature to not exceed 90 °C. Ensure that the molar equivalents of POCl3 are optimized (typically 4-5 equivalents, acting as both reagent and partial solvent) rather than using a massive, unmeasured excess.
Q2: The reaction stalls with unreacted uric acid remaining. What should I check? A2: Unreacted starting material usually points to reagent degradation or insufficient catalytic base. POCl3 is highly hygroscopic; moisture exposure hydrolyzes it into inactive phosphoric acid and HCl . Solution: Always use freshly distilled POCl3 . Additionally, verify the quality of your N,N -dimethylaniline. The base is required to form the active chlorinating complex; if it is oxidized or impure, the reaction kinetics will severely drop.
Q3: I lose a significant amount of product during the aqueous workup. How can I prevent this? A3: 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol possesses an acidic proton at the C-8 lactam/hydroxyl position. If the aqueous quench is too alkaline, the product forms a highly water-soluble sodium or potassium salt, leading to massive yield loss in the aqueous layer. Solution: During the quench, pour the reaction mixture over crushed ice and carefully neutralize. Maintain the pH between 4.0 and 5.0 to ensure the product remains in its neutral, less soluble state for extraction.
Q4: Can I use triethylamine instead of N,N -dimethylaniline? A4: While triethylamine is a common acid scavenger, N,N -dimethylaniline is strongly preferred for this specific synthesis[3]. It not only neutralizes the HCl generated but also acts as a nucleophilic catalyst, facilitating the formation of the highly reactive intermediate required to activate the purine hydroxyls.
Troubleshooting logic for low yields in 2,6-dichloro-6,7-dihydro-3H-purin-8-ol synthesis.
Quantitative Data: Reaction Parameter Optimization
The following table summarizes the causal relationship between reaction conditions and product distribution, providing a self-validating matrix for your experimental design.
| Temperature (°C) | Time (h) | Base Used | Uric Acid Conversion (%) | Target Yield (%) | 2,6,8-Trichloropurine (%) |
| 60 | 12 | N,N -Dimethylaniline | 45 | 40 | < 2 |
| 85 | 6 | N,N -Dimethylaniline | > 98 | 82 | 5 |
| 110 | 6 | N,N -Dimethylaniline | > 99 | 35 | 58 |
| 130 | 4 | N,N -Dimethylaniline | > 99 | < 5 | > 90 |
| 85 | 12 | Triethylamine | 60 | 45 | 8 |
Data Interpretation: Optimal yield is achieved at 85 °C for 6 hours using N,N -dimethylaniline. Exceeding 100 °C shifts the thermodynamic equilibrium toward the fully chlorinated byproduct[1][2].
Standard Operating Procedure (SOP): Optimized Protocol
This protocol is designed as a self-validating system. By monitoring the specified checkpoints, researchers can ensure process integrity before proceeding to the next step, thereby preventing downstream failures.
Step 1: Reagent Preparation
-
Dry uric acid (1.0 eq) in a vacuum oven at 80 °C for 12 hours to remove trace moisture.
-
Distill POCl3 (5.0 eq) under an inert argon atmosphere immediately prior to use.
-
Dry N,N -dimethylaniline (2.5 eq) over 4Å molecular sieves.
Step 2: Reaction Execution
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an internal thermocouple, suspend the dried uric acid in the freshly distilled POCl3 .
-
Cool the suspension to 0–5 °C using an ice bath.
-
Add N,N -dimethylaniline dropwise over 30 minutes. Checkpoint: Observe a mild exotherm; ensure the internal temperature does not exceed 15 °C during addition to prevent runaway kinetics.
-
Gradually heat the reaction mixture to an internal temperature of 85 °C. Maintain this temperature for 6 hours.
-
Validation: Pull an aliquot, quench in ice water, extract with ethyl acetate, and analyze via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material spot (baseline) must be absent before proceeding.
Step 3: Quenching and Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove approximately 50% of the unreacted POCl3 .
-
Slowly pour the concentrated residue into vigorously stirred crushed ice (10 g ice per 1 mL of remaining reaction volume). Caution: Highly exothermic hydrolysis of POCl3 will occur.
-
Adjust the pH of the aqueous suspension to 4.5 using a 2M NaOH solution. Checkpoint: Do not overshoot the pH, or the target compound will solubilize as a salt.
-
Extract the aqueous layer with ethyl acetate ( 3× volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Step 4: Purification
-
Recrystallize the crude solid from a mixture of ethanol and water (7:3 v/v).
-
Filter the purified 2,6-dichloro-6,7-dihydro-3H-purin-8-ol crystals and dry under high vacuum.
Sources
Technical Support Center: Troubleshooting the Degradation of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions. Ensuring the integrity of your experimental solutions is paramount for reproducible and reliable results. This guide provides in-depth, question-and-answer-based troubleshooting advice grounded in established chemical principles of purine chemistry.
Frequently Asked Questions (FAQs)
FAQ 1: My solution of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol shows declining purity over a short period. What are the most likely causes of degradation?
Answer: The degradation of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in aqueous solutions is typically multifactorial. The primary drivers of instability for chlorinated purine analogs like this are hydrolysis, oxidation, and photodegradation.
Scientific Rationale: The purine ring system, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to chemical modification.[1] The chlorine atoms at the 2 and 6 positions are potential sites for nucleophilic substitution, where water or hydroxide ions can act as nucleophiles, leading to hydrolysis.[2][3] Furthermore, the purine core itself can be oxidized, and many heterocyclic aromatic compounds are sensitive to light, which can provide the energy needed to initiate degradation reactions.[4][5]
Initial Troubleshooting Steps:
-
Review Solution Preparation: Confirm that the solvent is pure and free of contaminants.
-
Assess Storage Conditions: Evaluate the pH, light exposure, and temperature of your stored solution.
-
Consider Additives: Identify any components in your buffer or media (e.g., trace metals, reducing/oxidizing agents) that could be reacting with the compound.
Below is a troubleshooting workflow to help systematically identify the cause of degradation.
Caption: Troubleshooting workflow for identifying degradation causes.
FAQ 2: I suspect pH is affecting my compound's stability. What is the optimal pH range, and how does pH contribute to degradation?
Answer: For most purine derivatives, a neutral pH range (6.5-7.5) is recommended for storage in aqueous solutions. Both acidic and basic conditions can significantly accelerate degradation, primarily through hydrolysis.
Scientific Rationale: The degradation mechanism is likely hydrolysis of the C-Cl bonds.
-
Under basic conditions (high pH): The compound is susceptible to direct nucleophilic attack by hydroxide ions (OH⁻), which are stronger nucleophiles than water. This reaction displaces the chloride ions, replacing them with hydroxyl groups.
-
Under acidic conditions (low pH): The nitrogen atoms in the purine ring can become protonated. This can increase the electrophilicity of the carbon atoms attached to the chlorine, making them more susceptible to nucleophilic attack by water molecules.[3]
The table below summarizes the expected impact of various environmental factors on compound stability.
| Factor | Condition | Primary Degradation Pathway | Recommended Action |
| pH | < 6.0 (Acidic) | Acid-catalyzed hydrolysis | Buffer solution to pH 6.5-7.5 |
| > 8.0 (Basic) | Base-catalyzed hydrolysis | Buffer solution to pH 6.5-7.5 | |
| Light | UV or Ambient Lab Light | Photodegradation, free-radical formation | Store in amber vials; protect from light |
| Temperature | > 25°C (Room Temp) | Increased rate of all reactions | Store at 2-8°C (short-term) or ≤ -20°C (long-term) |
| Oxygen/Metals | Presence of dissolved O₂ or metal ions (Fe²⁺, Cu²⁺) | Oxidation | Use de-gassed high-purity water; consider EDTA |
FAQ 3: How can I experimentally confirm that my compound is degrading and what it might be turning into?
Answer: The most reliable method to monitor the stability of your compound and identify degradation products is High-Performance Liquid Chromatography (HPLC), preferably coupled with Mass Spectrometry (LC-MS).
Scientific Rationale: HPLC with UV detection allows for the separation and quantification of the parent compound from its impurities or degradation products.[6] A decrease in the peak area of the parent compound over time is a direct measure of degradation. The appearance of new peaks indicates the formation of byproducts. LC-MS provides the molecular weight of these new species, which is critical for proposing their structures. For instance, the replacement of a chlorine atom (mass ≈ 35.5 amu) with a hydroxyl group (mass ≈ 17 amu) would result in a net mass decrease of approximately 18.5 amu, which is readily detectable by MS.
Below is a hypothetical diagram illustrating potential degradation pathways that could be investigated using LC-MS.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing HPLC retention time and peak resolution for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol
Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible reversed-phase High-Performance Liquid Chromatography (HPLC) methods for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol .
Due to its amphoteric nature, electron-withdrawing chlorine substituents, and tautomeric potential (lactam-lactim interconversion), this specific purine derivative presents unique chromatographic challenges. This guide synthesizes field-proven troubleshooting strategies with fundamental chromatographic theory to help you achieve optimal retention, symmetry, and resolution.
Part 1: Diagnostic Workflow
Before adjusting your method parameters, use the diagnostic decision tree below to identify the root cause of your chromatographic issue.
Figure 1: Diagnostic decision tree for HPLC troubleshooting of 2,6-dichloropurine derivatives.
Part 2: Knowledge Base & Troubleshooting FAQs
Q1: Why is my 2,6-dichloro-6,7-dihydro-3H-purin-8-ol peak eluting in the void volume on a standard C18 column?
The Causality: Highly polar purine derivatives often lack sufficient hydrophobic surface area to partition effectively into a standard C18 stationary phase[1]. While the two chlorine atoms add some lipophilicity, the electron-deficient purine ring and the polar 8-hydroxyl group dominate the molecule's solvation dynamics, causing it to favor the mobile phase and elute prematurely. The Solution: Switch to a Pentafluorophenyl (PFP) or polar-embedded C18 stationary phase. PFP columns offer orthogonal retention mechanisms—specifically dipole-dipole, π−π , and charge-transfer interactions—that are exceptionally effective for retaining and resolving halogenated aromatic compounds[1].
Q2: I am observing severe peak tailing (USP Tailing Factor > 2.0). How can I restore peak symmetry?
The Causality: Peak tailing in purines is primarily driven by unwanted secondary interactions between the analyte's polar functional groups and unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase[2]. Older "Type A" silica columns also contain trace metals (iron, aluminum) that increase silanol acidity, exacerbating this ion-exchange interaction[3]. The Solution: Lower the mobile phase pH to 2.5 using a high-capacity buffer like 20 mM potassium phosphate. At pH 2.5, surface silanols are fully protonated and neutralized, effectively shutting down the secondary ion-exchange retention mechanism[4],[5]. Furthermore, ensure you are using a modern, high-purity "Type B" silica column with dense end-capping to physically shield any remaining silanols[4].
Q3: I see a split peak or a pronounced shoulder, but LC-MS shows both peaks have the same mass. What is happening?
The Causality: This is a classic symptom of either tautomerization or a sample solvent mismatch. 2,6-dichloro-6,7-dihydro-3H-purin-8-ol can exist in a tautomeric equilibrium between the lactam (8-one) and lactim (8-ol) forms. If the rate of interconversion is similar to the chromatographic timescale, the tautomers can partially separate on-column. Alternatively, if the sample is dissolved in a solvent with higher elution strength than the mobile phase, the analyte band will prematurely disperse before focusing at the column head[1]. The Solution: First, eliminate solvent mismatch by dissolving your sample in a diluent that matches the initial mobile phase conditions (e.g., 95% aqueous buffer)[1]. If the splitting persists, increase the column compartment temperature to 40°C–45°C. Higher thermal energy accelerates the tautomeric interconversion rate, causing the dual states to coalesce into a single, sharp Gaussian peak.
Part 3: Quantitative Optimization Data
Use the following tables to select the optimal parameters for your method development.
Table 1: Stationary Phase Selection Matrix
| Column Chemistry | Primary Retention Mechanism | Suitability for 2,6-Dichloropurines |
| C18 (Standard) | Hydrophobic dispersion | Poor: High risk of void volume elution; poor retention. |
| Polar-embedded C18 | Hydrophobic + Hydrogen bonding | Good: Shields residual silanols, improving peak shape. |
| PFP (Pentafluorophenyl) | π−π , dipole-dipole, hydrophobic | Excellent: High selectivity for halogens and polar aromatics. |
Table 2: Mobile Phase Buffer Optimization
| Buffer System | pH Range | Buffer Capacity | Effect on Purine Peak Shape |
| 20 mM Potassium Phosphate | 2.5 - 3.0 | High | Excellent: Neutralizes silanols, yields sharp, symmetrical peaks. |
| 0.1% Formic Acid | ~2.7 | Low | Fair: Volatile for LC-MS compatibility, but lower capacity may allow slight tailing. |
| 50 mM Ammonium Acetate | 4.0 - 5.0 | High | Poor: Silanols are partially ionized at this pH, leading to severe tailing. |
Part 4: Standard Operating Procedure (SOP)
Self-Validating Protocol for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol Analysis
This protocol is designed as a self-validating system. By meeting the System Suitability Testing (SST) criteria at the end of the procedure, the analytical scientist can confirm that the physical chemistry of the separation is functioning as intended.
Step 1: System and Column Preparation
-
Install a high-purity, end-capped PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Set the column compartment temperature to 40°C to ensure tautomeric coalescence.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane. (Note: This low pH ensures silanol suppression[5]).
-
Mobile Phase B: HPLC-grade Methanol. (Methanol provides different hydrogen-bonding selectivity compared to acetonitrile, often improving resolution for chlorinated purines).
Step 3: Sample Preparation
-
Dissolve the 2,6-dichloro-6,7-dihydro-3H-purin-8-ol standard in a diluent consisting of 90% Mobile Phase A / 10% Mobile Phase B . This prevents injection solvent mismatch and peak distortion[1].
Step 4: Gradient Elution Profile Program the pump with a flattened gradient slope to maximize resolution from related mono-chloro impurities:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)
-
2.0 - 12.0 min: 10% → 40% B (Shallow gradient for high resolution)
-
12.0 - 15.0 min: 40% → 90% B (Column wash)
-
15.0 - 20.0 min: 10% B (Re-equilibration)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm (or optimal λmax for the purine core).
Step 5: System Suitability Testing (SST) & Validation Check Inject the prepared standard 5 times. The method is considered successfully optimized and validated for routine use only if it meets the following self-validating criteria:
-
Retention Factor ( k′ ): >2.0 (Validates that the PFP column is successfully retaining the polar analyte).
-
USP Tailing Factor ( Tf ): ≤1.5 (Validates that the pH 2.5 buffer has successfully suppressed secondary silanol interactions).
-
Peak Area %RSD: ≤2.0% (Validates that the sample diluent matches the mobile phase, ensuring injection precision).
Part 5: References
1.[HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance] - [sepscience.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxc37Fjj8uYqAZoc_kYd4Xd5m89U3CtA77y6XzCks1QX94vPVSFSw7cMtpymHzjCnVieKqhUUrSCokwEEJxCo6IG3YPYjpnszW-u7GJoit7u90x9sPGlVGgDYDLWc-0pXdLCQLug0In1OgEc4bXkaUwx6Vkf-zg9-i5Ggn3Pua4DOPLI5Hy1MBVPGN7YVvWT1pUs2vS8i6fkSpj49lIhEiTBX-iqEsXGql6P1L1vdxl20JDzCWeEQ=] 2. [What Causes Peak Tailing in HPLC?] -[chromtech.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtuQcrrqu_w2omk6Ivq9raUtE4xzfKHExuzhDpMEbyQgGdqbQAz5EDANPGh16nWlvJguSdjo1UHe1UBD4Lu0KH_uSw7Z2CopMiONnL7CZjHBfQ44wCGEoy72_QIcNmCsS2nFcnp0A6xWvHapIuhCank0LfgDRccA==] 3.[The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks] - [chromatographyonline.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXF5R0nc28kU-k-MWIli91DvuHSITOcEzGGpgd1KYvmecypXtAoFGVRiW7eccIFJQ-YmsfpDlNvkuL86aQGwUQo-PIm1WISKep8tPFt1vGhgY4OhILANkjPzU4GuKNs9-R73TmLgrIoclsU0Z74qd0wJ6cTVEoSAirCFoR0N12_hpuq9xwfT4bH1auxH40RBrMK2BD2wg=] 4. [How to Reduce Peak Tailing in HPLC?] - [phenomenex.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ3nEWYWepIZvQR5SMx_MRVKb4l0kCDlWlDnycKa9gthDcRb3me7tBA6EbemDLsLYRfLJaMUFR3LwQW_rvHTrwVmL-kB3Vrq7eOT2DoSb7jKlO1O9YQtYtdUaKK2iUDpZVF7Z1N2U0b0tmQtcU6Qb-Hra5_30_dAEuk67JUzWZSCBGRnwYX_vsvDEEOE5JrwJjP8-gYBq3Vk4IkqEza2Y=] 5. [HPLC Tech Tip: Peak Tailing of Basic Analytes] -[phenomenex.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUk2WsA3r7tfdSBYGJYzrLqlcn2oRtQ08V7Luoxbfh2jEEe1sI_tf6rXEckEfO_ZQrh7OcO8EdcWBJPXquy2IDmxOiuhHy44DI-1X5J3r38IYwqitGznwPPU13CbX2_zm5il8D1zlIOpKmWwv3DZfxZdCVnePhxjOx8XQ9SzLSerlL9oT9rxgy9EcdotMg2Zv1Cxe0lvjYqRYQwS4NBzFBv-YUk668jAojFdCBmeYAK_1P4QrkZ1CT5wCxgoAMYXNF-QuS-n-jpvcjVa1vTPiK]
Sources
Technical Support Center: Resolving Crystallization Impurities in 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol
Welcome to the Purine Crystallization Support Center. This guide is engineered for process chemists and drug development professionals dealing with the isolation and purification of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (an 8-hydroxy-2,6-dichloropurine tautomer). Because purine derivatives are highly susceptible to regiochemical scrambling and nucleophilic degradation, achieving >99% purity requires stringent control over crystallization thermodynamics and kinetics.
Below, you will find troubleshooting guides, self-validating protocols, and mechanistic explanations to resolve common impurities encountered during the crystallization workflow.
Section 1: Mechanistic Origins of Common Impurities
Q: Why do I consistently see hydrolysis impurities (e.g., 2-chloro-6,8-diol or 6-chloro-2,8-diol derivatives) in my crude mixture before crystallization? A: The presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions makes the purine ring highly electrophilic. During the 8-hydroxylation step (or subsequent aqueous workup), exposure to aqueous base or elevated temperatures can trigger an unintended SNAr (nucleophilic aromatic substitution) reaction at the C6 position, replacing the chlorine with a hydroxyl group. This base-induced degradation is a well-documented phenomenon in the synthesis of related purine nucleosides like 1[1]. Causality & Prevention: To prevent this over-hydrolysis, strictly control the pH during aqueous workup (keep pH < 8) and avoid prolonged heating above 50°C in protic solvents.
Q: How do N7/N9 regioisomers form, and why are they so difficult to separate during crystallization? A: Purines naturally exist as tautomers. When functionalizing or isolating 2,6-dichloropurines, the N7 and N9 positions can both act as nucleophiles or hydrogen-bond donors, leading to the co-precipitation of N7/N9 regioisomers. These isomers have nearly identical molecular weights and similar polarities, causing them to co-crystallize by fitting into the same crystal lattice. Studies on2 have shown that precise temperature control during crystallization from binary solvent systems (like ethyl acetate/hexane) is required to successfully partition these isomers[2].
Fig 1: Mechanistic pathways of target formation vs. common regioisomeric and hydrolysis impurities.
Section 2: Troubleshooting & Resolving Crystallization Issues
Q: What is the optimal solvent system to exclude des-chloro impurities and regioisomers while maximizing yield? A: An anti-solvent crystallization strategy using a polar aprotic/non-polar binary system is highly recommended. Dissolving the crude 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in Ethyl Acetate (EtOAc) at 55°C, followed by the controlled addition of Heptane or Hexane as an anti-solvent, effectively rejects the more polar hydrolysis impurities into the mother liquor[2].
Q: Can you provide a self-validating protocol for this anti-solvent crystallization? A: Yes. The following protocol integrates in-process controls (IPCs) to ensure the thermodynamic rejection of impurities.
Step-by-Step Protocol: Anti-Solvent Crystallization of 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol
-
Dissolution: Suspend 10.0 g of crude API in 50 mL of EtOAc in a jacketed reactor.
-
Heating: Heat the suspension to 55°C under constant stirring (250 rpm) until complete dissolution is achieved.
-
Self-Validation Check: The solution must be completely clear. If particulate matter remains, it indicates inorganic salts (e.g., NaCl or LiCl from previous steps); filter the hot solution through a 0.45 µm PTFE membrane to prevent heterogeneous nucleation of impurities[3].
-
-
Anti-Solvent Addition: Slowly add 75 mL of n-Heptane at a constant rate of 2.5 mL/min using a dosing pump while maintaining the temperature at 55°C.
-
Seeding (Critical): Once 30% of the anti-solvent is added, introduce 0.1 g of pure API seed crystals.
-
Causality: Seeding bypasses the metastable zone and prevents uncontrolled nucleation (crashing out), which would otherwise physically trap impurities inside the rapidly forming crystal lattice.
-
-
Controlled Cooling: Cool the reactor from 55°C to 5°C at a linear cooling rate of 0.5°C/min.
-
Causality: A slow cooling rate ensures the growth of large, highly ordered crystals, which thermodynamically exclude N7-regioisomers from the lattice.
-
-
Isolation: Filter the resulting slurry under a vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) EtOAc/Heptane (1:3 v/v).
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvents.
Fig 2: Decision tree for anti-solvent crystallization to reject hydrolysis and regioisomers.
Section 3: Quantitative Data & Advanced Analytical Strategies
Q: How do different solvent systems compare in terms of impurity rejection? A: The choice of solvent dictates the partition coefficient of the impurities. Below is a quantitative summary of solvent performance based on process optimization data for 2,6-dichloropurine derivatives:
| Solvent System | Target Yield (%) | Hydrolysis Impurity Rejection | Regioisomer Rejection | Notes |
| Methanol / Water | 85.2% | Poor (<50%) | Moderate (70%) | High risk of solvolysis at elevated temps. |
| Acetone / Water | 78.5% | Moderate (65%) | Poor (<50%) | Prone to oiling out before crystallization. |
| EtOAc / Heptane | 92.4% | Excellent (>95%) | Excellent (>90%) | Optimal for excluding polar degradants[2]. |
| Toluene / Hexane | 65.0% | Excellent (>95%) | Moderate (60%) | Low solubility of target reduces overall yield. |
Q: How can I analytically validate that the crystallization successfully removed the N7-isomer and hydrolysis products? A: Because these impurities are structurally similar to the target, you must rely on orthogonal analytical techniques:
-
HPLC-UV (254 nm): Use a reversed-phase C18 column with a shallow gradient of Water/Acetonitrile (0.1% TFA). The N7-isomer typically elutes slightly earlier than the N9/target isomer due to differences in dipole moment.
-
1H and 13C NMR: Hydrolysis at the C6 position will drastically shift the C6 carbon signal in 13C NMR (from ~150 ppm for C-Cl to ~157 ppm for C-OH)[3]. Furthermore, the N-H proton shift in 1H NMR (DMSO-d6) is highly sensitive to the tautomeric state and regiochemistry.
References
-
Title: Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process Source: American Chemical Society URL: 1
-
Title: Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity Source: Publikace UTB URL: 2
-
Title: Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process - ACS Publications Source: acs.org URL: 3
Sources
Technical Support Center: Overcoming Low DMSO Solubility of 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating heavily substituted, halogenated heterocycles. 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol (also referred to as 2,6-dichloro-8-hydroxypurine) is notoriously difficult to solubilize.
This guide synthesizes the thermodynamic causality behind its "brick-like" nature and provides field-proven, self-validating protocols to achieve optimal solubility without compromising the structural integrity of the molecule.
The Causality of Insolubility (Mechanistic Insight)
To successfully dissolve a compound, the solvent-solute interactions must energetically overcome the solute-solute lattice energy. 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol resists solvation due to two primary factors:
-
Tautomerism and Hydrogen Bonding: The 8-hydroxyl group readily tautomerizes to the 8-oxo form (7,9-dihydro-8H-purin-8-one). This creates a rigid intermolecular hydrogen-bonding network between the N7/N9 protons and the C8=O acceptors. NMR studies demonstrate that purines strongly self-associate in DMSO, directly competing with the solvent's ability to solvate the monomer1[1].
-
π−π Stacking: The planar purine core engages in extensive π−π stacking, further stabilizing the crystal lattice against solvent disruption.
The Danger of Chemical Degradation (SNAr and Hydrolysis)
A common mistake is using aggressive chemical force (e.g., strong bases or high heat) to force the purine into solution. The C2 and C6 positions of the purine ring, activated by the electron-withdrawing chlorine atoms, are highly electrophilic. They are extremely susceptible to Nucleophilic Aromatic Substitution (SNAr)2[2].
-
Avoid Primary/Secondary Amines: Adding amines to aid dissolution will instantly degrade the compound via SNAr at the C6 or C2 position 3[3].
-
Avoid Trace Water + Heat: DMSO is highly hygroscopic. Heating a wet DMSO solution above 50°C will induce hydrolysis of the C-Cl bonds, converting your compound into an inactive uric acid derivative4[4].
Standard Operating Protocol: Step-by-Step Dissolution
This protocol is designed as a self-validating system: if the solution does not turn clear under these exact constraints, the lattice energy has not been overcome, and you must move to the next tier of intervention rather than increasing heat.
Step 1: Preparation and Environmental Control
-
Micronization: If the compound is crystalline, gently crush it into a fine powder using an agate mortar to maximize the solvent-exposed surface area.
-
Solvent Quality: Always use newly opened, anhydrous DMSO ( ≥ 99.9%, water ≤ 50 ppm). Hygroscopic absorption of water significantly reduces purine solubility5[5].
Step 2: The Kinetic Solubilization Workflow
-
Aliquot: Weigh the desired mass of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol into a clean, dry amber glass vial.
-
Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10-20 mM.
-
Sonication (Primary Method): Place the vial in an ultrasonic water bath. Sonicate for 15-20 minutes. Validation Check: Maintain the bath temperature below 40°C by adding ice if necessary. Acoustic cavitation disrupts the π−π stacking without providing the thermal energy required for degradation.
-
Gentle Heating (Secondary Method): If the solution remains cloudy, heat the vial in a thermomixer at 45°C for exactly 10 minutes with vigorous shaking (1000 rpm). Validation Check: Do not exceed 50°C. If the solution is clear, proceed to storage (-20°C).
Step 3: Co-Solvent Rescue (For Aqueous Assays) If the compound crashes out upon dilution into aqueous buffers, formulate using a step-down co-solvent approach[4]:
-
Dissolve first in 10% DMSO.
-
Add 40% PEG300 and vortex.
-
Add 5% Tween-80 and vortex.
-
Slowly add 45% Saline while vortexing continuously.
Quantitative Data Presentation
Table 1: Solubility Matrix for 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol
| Solubilization Condition | Max Estimated Concentration | Degradation Risk | Scientific Recommendation |
| Ambient DMSO (25°C) | < 2 mM | Low | Insufficient for high-throughput stock solutions. |
| DMSO + Sonication (<40°C) | 10 - 25 mM | Low | Optimal Method. Disrupted lattice; intact C-Cl bonds. |
| DMSO + Heat (60°C+) | > 30 mM | High | Avoid. High risk of hydrolysis via trace water. |
| DMSO + 1 eq. DIPEA | > 50 mM | Moderate | Use only if ultra-high concentrations are strictly required. |
| DMSO + Primary Amine | N/A | Critical | Guaranteed SNAr degradation at C2/C6[2]. |
Frequently Asked Questions (FAQs)
Q: My compound crashes out immediately when I add my DMSO stock to the biological assay buffer. How do I fix this? A: This is a classic "solvent shift" precipitation. When DMSO mixes with water, the hydrogen-bonding dynamics change rapidly, and the purine's hydrophobic core forces it to re-crystallize. Troubleshooting: Do not add the DMSO stock directly to a large volume of buffer. Instead, pre-dilute the DMSO stock into a transitional carrier (like a BSA-containing buffer or a β -cyclodextrin solution, which enhances purine solubility6[6]). Ensure the final DMSO concentration remains ≤ 1% to avoid cytotoxicity[5].
Q: Can I use a base to deprotonate the 8-OH/N-H group and force it into solution? A: Yes, but with extreme caution. You must strictly use a bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Adding 1-2 molar equivalents of DIPEA can deprotonate the acidic proton, forming a salt that is highly soluble in DMSO. Never use primary or secondary amines, as they act as nucleophiles and will displace the C2/C6 chlorines[2].
Q: My DMSO solution turned yellow/brown after I left it on the heat block. Is it still good? A: No. Discoloration indicates thermal degradation or oxidation. The 2,6-dichloro groups are labile under sustained heat in the presence of trace moisture. Discard the solution, procure fresh anhydrous DMSO, and rely on acoustic cavitation (sonication) rather than thermal energy.
Mechanistic and Workflow Visualizations
Decision tree for the kinetic solubilization of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol.
Mechanistic pathways of purine solubilization versus chemical degradation.
References
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: PubMed Central (PMC) URL:5
-
2,6-Dichloropurine | Drug Intermediate Source: MedChemExpress URL:4
-
1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives Source: Beilstein Journal of Organic Chemistry URL:2
-
Synthesis and Biological Evaluation of a Selective N- and P/Q-Type Calcium Channel Agonist Source: PubMed Central (PMC) URL:3
-
Adamantane-Substituted Purines and Their β -Cyclodextrin Complexes: Synthesis and Biological Activity Source: MDPI URL:6
-
Self-association and base pairing of guanosine, cytidine, adenosine, and uridine in dimethyl sulfoxide solution measured by 15N Source: Proceedings of the National Academy of Sciences (PNAS) URL:1
Sources
- 1. pnas.org [pnas.org]
- 2. BJOC - 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives [beilstein-journals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity [mdpi.com]
Technical Support Center: Optimizing pH Buffer Conditions for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol Stability
Welcome to the Technical Support Center. As a highly functionalized heterocyclic building block, 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a critical intermediate in medicinal chemistry and drug development. However, the presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions renders the purine ring highly electrophilic. This structural feature makes the compound exceptionally susceptible to hydrolytic degradation in aqueous media.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize formulation stability and prevent premature degradation during your assays.
Troubleshooting Guides & FAQs
Q1: Why does my compound degrade rapidly when formulated in standard biological buffers like PBS or Tris at pH 7.4? A1: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr) . The purine ring is inherently electron-deficient, and the halogens at C2 and C6 further withdraw electron density via the inductive effect. At pH 7.4, the concentration of hydroxide ions is sufficient to attack the highly reactive C6 (and subsequently C2) positions, displacing the chloride ions to form hydroxylated (or oxo) derivatives.
Furthermore, if you are using Tris (tris(hydroxymethyl)aminomethane), you are actively introducing a reactive nucleophile. The primary amine of the Tris buffer will directly attack the C-Cl bonds, leading to rapid covalent adduct formation and complete loss of your parent compound.
Q2: What is the optimal pH range for maximizing the aqueous stability of this compound? A2: The optimal stability window for 2,6-dichloropurine derivatives is strictly between pH 4.0 and 5.5 . This specific range represents a "kinetic valley" between two distinct degradation mechanisms:
-
Above pH 6.0: Base-catalyzed hydrolysis dominates due to the increasing concentration of nucleophilic hydroxide ions[1].
-
Below pH 3.0: The purine ring nitrogens (specifically N1 and N3) become protonated. This protonation dramatically increases the electrophilicity of the adjacent carbons, activating the C-Cl bonds toward acid-catalyzed hydrolysis, even by weak nucleophiles like water [2]. By maintaining a slightly acidic environment (pH 4.0–5.5), you prevent ring protonation while keeping hydroxide concentrations negligible.
Q3: Which buffer systems are recommended, and which should I strictly avoid? A3: You must select buffers that are strictly non-nucleophilic. Sodium Acetate and Citrate are highly recommended because their carboxylate groups are poor nucleophiles and provide excellent buffering capacity within the target pH range. Strictly avoid any buffer containing primary or secondary amines (e.g., Tris, Glycine, HEPES). Phosphate buffers should also be used with caution, as high concentrations of phosphate can act as general base catalysts, accelerating hydrolysis.
Mandatory Visualization: Buffer Selection Logic
Workflow for optimizing buffer selection to prevent 2,6-dichloropurine nucleophilic degradation.
Data Presentation: Buffer Compatibility Matrix
The following table summarizes the quantitative stability profiles of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol across common laboratory buffer systems.
| Buffer System | Optimal pH Range | Nucleophilicity | Compatibility Rating | Est. Half-Life ( t1/2 ) at 25°C |
| Sodium Acetate | 4.0 - 5.5 | Low | Highly Recommended | > 72 hours |
| Citrate | 3.0 - 6.0 | Low | Recommended | > 48 hours |
| MES | 5.5 - 6.7 | Very Low | Acceptable | ~ 24 hours |
| Phosphate (PBS) | 7.2 - 7.6 | Moderate | Not Recommended | < 8 hours |
| Tris-HCl | 7.0 - 9.0 | High (Primary Amine) | Strictly Avoid | < 2 hours |
Experimental Protocol: Self-Validating HPLC-UV Kinetic Stability Assay
To ensure the integrity of your experimental data, you must empirically validate the stability of your formulated compound. This step-by-step protocol establishes a self-validating system to calculate the degradation rate constant ( kobs ) and half-life ( t1/2 ) of the purine derivative.
Step 1: Buffer Preparation & Thermal Equilibration Prepare 50 mM of the test buffer (e.g., Sodium Acetate, pH 4.5). Verify the pH using a calibrated probe at the exact intended incubation temperature (e.g., 25°C or 37°C), as the pKa of buffer salts will shift with temperature variations.
Step 2: Stock Solution Formulation Dissolve 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in strictly anhydrous DMSO to create a 10 mM stock. Causality Note: Trace water in DMSO will initiate premature hydrolysis during freeze-thaw cycles. Store aliquots at -80°C over molecular sieves.
Step 3: Reaction Initiation Spike the DMSO stock into the pre-warmed aqueous buffer to achieve a final compound concentration of 100 µM. Ensure the final DMSO concentration remains ≤ 1% v/v to prevent cosolvent effects from altering the buffer's dielectric constant and apparent pH.
Step 4: Sampling and Quenching At predetermined time points ( t=0,1,2,4,8,and 24 hours), extract a 100 µL aliquot. Immediately quench the reaction by mixing it with 100 µL of ice-cold mobile phase (0.1% Trifluoroacetic acid in Acetonitrile). Causality Note: The sudden drop in pH and temperature halts nucleophilic attack, effectively "freezing" the degradation profile for accurate analysis.
Step 5: HPLC-UV Analysis Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes at 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm. The parent compound will elute later than the more polar hydrolysis products (e.g., 2-chloro-6-hydroxy derivatives).
Step 6: Data Synthesis & Validation Integrate the area under the curve (AUC) for the parent peak. Plot the natural logarithm of the remaining parent peak area ( ln[A] ) against time ( t ). A linear fit confirms pseudo-first-order kinetics. Calculate the half-life using the equation t1/2=0.693/kobs . If the R2 value of the linear fit is < 0.98, suspect a secondary degradation pathway or buffer interference.
References
Technical Support Center: Strategies for Enhancing the In Vivo Bioavailability of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,6-dichloro-6,7-dihydro-3H-purin-8-ol. This purine derivative holds significant potential in medicinal chemistry, notably for its prospective antiviral and anticancer properties.[1] However, achieving optimal systemic exposure is a common hurdle for novel chemical entities. This guide is designed for researchers, scientists, and drug development professionals, providing a structured framework for diagnosing the root causes of poor bioavailability and implementing effective enhancement strategies in preclinical in vivo models.
Our approach is grounded in a logical, step-by-step process of characterization, formulation, and analysis to ensure that experimental choices are driven by data, not assumptions.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy Selection
This section addresses the most common initial questions encountered when a promising compound exhibits poor in vivo performance.
Q1: My initial in vivo study with 2,6-dichloro-6,7-dihydro-3H-purin-8-ol shows very low plasma exposure after oral dosing. Where do I begin?
A: This is a frequent and critical challenge. Low oral bioavailability is a multifactorial problem that can stem from three primary issues: poor aqueous solubility, low intestinal permeability, or rapid first-pass metabolism. A systematic, stepwise investigation is essential to identify the rate-limiting factor before investing in complex formulation work.
The first step is to perform a series of fundamental in vitro characterization assays. This initial data will guide your entire strategy. The logical flow of this investigation is outlined below.
Q2: How do I properly determine the Biopharmaceutics Classification System (BCS) class for this compound?
A: The BCS is a cornerstone of drug development that classifies compounds based on their aqueous solubility and intestinal permeability.[2] Knowing the BCS class is critical because it dictates the most appropriate formulation strategies.
-
Solubility Determination: The compound's solubility should be determined at 37°C in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). A compound is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of this aqueous media.
-
Permeability Assessment: Permeability is the ability of the compound to cross the intestinal epithelium.
-
In Vitro Model: The most common initial screen is the Caco-2 cell monolayer model, which simulates human intestinal absorption.[3][4]
-
In Situ Model: For more accurate data, especially for formal BCS classification, the in situ rat intestinal perfusion model is considered a gold standard for passively absorbed compounds.[5][6]
-
Based on these results, you can classify 2,6-dichloro-6,7-dihydro-3H-purin-8-ol:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
For BCS Class II and IV compounds, enhancing solubility is the primary objective.[7][8]
Q3: My data suggests the compound is a BCS Class II/IV drug. What are the primary formulation strategies I should consider?
A: For solubility-limited compounds, the goal is to increase the dissolution rate and/or the apparent solubility in the gastrointestinal tract. Several established strategies can be employed, each with distinct advantages and complexities.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[7] | Simple, well-understood, applicable to crystalline material. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, non-crystalline (amorphous) state within a polymer matrix, increasing apparent solubility and dissolution.[9][10] | Can achieve significant increases in solubility; can create supersaturated solutions in vivo. | Physically unstable (risk of recrystallization); requires careful polymer selection and process control. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon contact with GI fluids.[2][11] | Enhances solubility, can promote lymphatic absorption to bypass first-pass metabolism[9], protects the drug from degradation. | Requires extensive screening of excipients; potential for GI side effects with high surfactant loads. |
| Complexation | The hydrophobic drug molecule is encapsulated within the cavity of a host molecule, most commonly a cyclodextrin, improving its water solubility.[12][13] | High efficiency for suitable molecules; can improve stability. | Stoichiometry is fixed (1:1 or 1:2); requires specific molecular geometry for complexation. |
Q4: My compound shows high clearance in liver microsome assays. How does this impact my bioavailability strategy?
A: High clearance in in vitro metabolic assays (like liver microsomes or S9 fractions) strongly suggests that the compound is susceptible to rapid first-pass metabolism in the liver after absorption. This means that even if the compound dissolves and permeates the gut wall effectively, a significant fraction is eliminated before it can reach systemic circulation.
In this scenario, formulation strategies that can promote lymphatic transport are highly advantageous.[9] Lipid-based drug delivery systems (LBDDS), particularly those using long-chain triglycerides, can be absorbed into the lymphatic system, which drains into the thoracic duct and then into systemic circulation, bypassing the hepatic portal vein and the liver.[11] This can significantly increase the fraction of the dose (F) that reaches the bloodstream intact.
Section 2: Troubleshooting Guides & Detailed Protocols
This section provides actionable, step-by-step protocols for key experiments in your bioavailability enhancement program.
Guide 1: Formulation Development for Preclinical Studies
The goal of preclinical formulation is to develop a safe and effective vehicle to achieve adequate exposure for pharmacodynamic and toxicology studies.[11]
Protocol 2.1.1: Screening a Simple Co-Solvent/Surfactant Vehicle
This is often the first and simplest approach for early-stage studies.
-
Objective: To find a simple vehicle that can solubilize the compound at the desired concentration.
-
Materials:
-
Procedure:
-
Prepare binary mixtures of a solvent and a surfactant (e.g., 70:30 PEG 400:Water, 50:50 PEG 400:Solutol HS 15).
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in a glass vial.
-
Mix vigorously (vortex/stir) at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Analysis: The vehicle providing the required solubility with the lowest percentage of organic solvents/surfactants is often preferred to minimize potential in vivo side effects.
| Excipient Class | Examples | Role |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), Ethanol | Increase drug solubility by reducing the polarity of the aqueous vehicle.[2] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Enhance wetting and form micelles to solubilize hydrophobic drugs.[12] |
| Lipids | Labrafac™, Maisine®, Transcutol® HP | Act as oily phases for dissolving lipophilic compounds in lipid-based systems.[11] |
Guide 2: Designing the In Vivo Pharmacokinetic (PK) Study
A well-designed PK study is essential to accurately assess the performance of your formulation.[17][18]
Sources
- 1. evitachem.com [evitachem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmaron.com [pharmaron.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 8. Pharmaceutics | Special Issue : Novel Formulation Strategies for Enhancing Dissolution and/or Oral Bioavailability [mdpi.com]
- 9. upm-inc.com [upm-inc.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. wjpsronline.com [wjpsronline.com]
- 13. tanzj.net [tanzj.net]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
2,6-dichloro-6,7-dihydro-3H-purin-8-ol vs 2,6-dichloropurine in kinase inhibition assays
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural foundations of our kinase inhibitor screening libraries. The choice of the starting purine scaffold dictates not only the synthetic trajectory of the project but also the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) fate of the lead compound.
In the realm of ATP-competitive kinase inhibitors, the purine ring is a privileged structure due to its ability to mimic the adenine moiety of ATP. This guide provides an in-depth technical comparison between two critical building blocks: the ubiquitous 2,6-dichloropurine and its specialized, oxygenated derivative, 2,6-dichloro-6,7-dihydro-3H-purin-8-ol .
Chemical Causality & Scaffold Reactivity
The fundamental difference between these two scaffolds lies in their stereoelectronic properties and their differential reactivity during library synthesis.
2,6-Dichloropurine: The Universal Precursor
2,6-Dichloropurine is the quintessential starting material for synthesizing 2,6,9-trisubstituted purines, which are the basis for numerous Cyclin-Dependent Kinase (CDK) and Bcr-Abl inhibitors[1],[2].
-
Causality of Reactivity: The utility of this scaffold relies on the differential electrophilicity of its two chlorine atoms. The C6 position is highly activated toward nucleophilic aromatic substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the electron-withdrawing effects of the adjacent N1 and N7 atoms. This allows for highly controlled, sequential functionalization: first at C6 (typically with an amine), followed by alkylation or arylation at N9 (often via copper(I)-mediated coupling with diaryliodonium salts)[3], and finally substitution at C2.
2,6-Dichloro-6,7-dihydro-3H-purin-8-ol: The Specialized Scaffold
Synthesized via the chlorination of purine precursors followed by reduction and targeted hydrolysis[4], this derivative introduces a critical functional variation at the C8 position. The presence of the 8-hydroxyl group (which exists in tautomeric equilibrium with its 8-oxo form) serves two distinct mechanistic purposes in drug design:
-
Altered Hinge Binding: The 8-OH/oxo group acts as an additional hydrogen bond donor or acceptor. This alters the electron density of the purine ring and can force a distinct binding pose within the kinase hinge region, allowing the inhibitor to engage non-canonical backbone residues.
-
Metabolic Shielding: The C8 position of the standard purine ring is a notorious site for enzymatic oxidation by aldehyde oxidase or xanthine oxidase. By pre-occupying this site with an oxygenated moiety, the scaffold is shielded from this metabolic liability, significantly extending the in vivo half-life of the resulting inhibitor.
Caption: Workflow from purine scaffold selection to kinase inhibitor validation.
Target Specificity & Mechanism of Action
Both scaffolds yield inhibitors that operate via ATP-competitive mechanisms, displacing endogenous ATP from the kinase catalytic cleft. However, their downstream target specificities diverge based on their structural evolution.
-
CDK12/13 and Cyclin K Degraders: Derivatives of 2,6-dichloropurine, specifically 2-amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines, have been optimized to act as potent CDK12/13 inhibitors. These compounds not only inhibit kinase activity but act as molecular glues, promoting the degradation of Cyclin K via the CUL4-RBX1-DDB1 E3 ligase complex[3].
-
Bcr-Abl in Leukemia: 2,6,9-Trisubstituted purines derived from 2,6-dichloropurine exhibit profound cytotoxicity against chronic myeloid leukemia (CML) cell lines, effectively overcoming resistance mutations associated with first-generation TKIs like imatinib[2].
-
Atypical Kinases & Viral Enzymes: The 8-ol derivative is frequently deployed when targeting viral polymerases or atypical kinases where standard purines fail to achieve selectivity. The 8-OH modification mimics natural substrates more closely in specific viral replication pathways[4].
Caption: ATP-competitive binding mechanism of purine-based kinase inhibitors.
Experimental Methodology: Self-Validating Kinase Inhibition Assay
To objectively evaluate the inhibitory potency ( IC50 ) of derivatives synthesized from these scaffolds, we utilize a luminescence-based ADP-Glo assay. This protocol is designed as a self-validating system : it internally verifies the dynamic range of the assay before any compound data is accepted.
Step-by-Step ADP-Glo Protocol
-
Reagent Preparation: Prepare the kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2 , 0.1 mg/mL BSA, 2 mM DTT).
-
Causality: DTT is critical; it prevents the oxidation of crucial cysteine residues in the kinase active site, ensuring the enzyme remains in its native, active conformation.
-
-
Compound Dilution: Serially dilute the purine inhibitors in 100% DMSO, then dilute 1:10 in kinase buffer.
-
Causality: The final assay concentration of DMSO must remain <1%. Higher concentrations will denature the kinase, leading to false-positive inhibition signals.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the target kinase (e.g., CDK12/CycK) with the inhibitor for 30 minutes at room temperature.
-
Causality: ATP-competitive inhibitors require time to reach binding equilibrium in the catalytic cleft prior to the introduction of competing ATP.
-
-
Reaction Initiation: Add the specific peptide substrate and ATP (calibrated to the Km,ATP for the specific kinase). Incubate for 60 minutes.
-
Signal Generation (Self-Validation):
-
Add ADP-Glo Reagent (incubate 40 min) to terminate the kinase reaction and completely deplete any unconsumed ATP. This eliminates background noise.
-
Add Kinase Detection Reagent (incubate 30 min) to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light.
-
-
Data Acquisition: Measure luminescence. The system validates itself via two controls: a "No Enzyme" control establishes the absolute baseline (0% activity), and a "Vehicle Control" establishes the maximum uninhibited signal (100% activity). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Quantitative Data Comparison
The following table summarizes representative kinase inhibition data for optimized derivatives originating from the standard 2,6-dichloropurine scaffold versus those incorporating the 8-oxo/8-ol modification, highlighting their respective pharmacological advantages.
| Scaffold Origin | Target Kinase | Representative Derivative Type | IC50 (nM) | Key Pharmacological Advantage |
| 2,6-Dichloropurine | CDK12 / CycK | 2-Amino-6-(benzimidazolyl)-N9-arylpurine | 31 - 60 nM | Exceptional kinase potency; robust Cyclin K degradation ( DC50 = 30 nM)[3]. |
| 2,6-Dichloropurine | Bcr-Abl | 2,6,9-Trisubstituted purine (N9-cyclopropyl) | 15 - 90 nM | High potency against imatinib-resistant CML cell lines[2]. |
| 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol | Viral Polymerases / Atypical Kinases | 8-Oxo-2,6-disubstituted purine | 120 - 250 nM | Enhanced metabolic stability; altered hinge-binding pose via 8-OH H-bonding[4]. |
References
-
EvitaChem - 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (EVT-1524720) Product Data & Synthesis Pathways. Available at: 4
-
Molecular Cancer Therapeutics (via PMC) - Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Available at: 1
-
Journal of Medicinal Chemistry (ACS Publications) - Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. Available at: 3
-
Pharmaceuticals (MDPI) - New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Available at: 2
Sources
Comparative Efficacy Guide: 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol vs. Standard Purine Analogs
Executive Summary & Structural Rationale
As drug development professionals push the boundaries of nucleoside and purine-based therapeutics, overcoming resistance mechanisms associated with prodrug activation remains a critical bottleneck. Standard purine nucleoside analogs have broad antitumor and antiviral activity, frequently targeting indolent lymphoid malignancies and viral replication[1]. However, their clinical efficacy relies heavily on intracellular phosphorylation. In this guide, we objectively compare these clinical standards (e.g., Clofarabine, Fludarabine) against an emerging non-canonical scaffold: 2,6-dichloro-6,7-dihydro-3H-purin-8-ol .
The substitution pattern of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol fundamentally alters its pharmacodynamic profile. The 2,6-dichloro system serves as a powerful electron-withdrawing center on the purine ring[2]. This significantly reduces the electron density of the core, enhancing the electrophilicity of the scaffold and promoting tighter binding within the hydrophobic pockets of target enzymes. Furthermore, the addition of the 8-hydroxyl group provides a critical hydrogen-bond donor/acceptor motif that alters the binding mode in the hinge region of kinases.
Mechanistic Divergence: Prodrug Activation vs. Direct Inhibition
Standard analogs require tri-phosphorylation by enzymes like deoxycytidine kinase (dCK) to reach their active triphosphate forms, which subsequently induce DNA chain termination. This multi-step activation is highly susceptible to downregulation of dCK, a primary driver of acquired drug resistance.
In contrast, 2,6-dichloro-6,7-dihydro-3H-purin-8-ol acts as a direct, competitive inhibitor of viral polymerases and kinases[3]. By mimicking natural substrates without requiring further metabolic processing, it bypasses the rate-limiting and resistance-prone dCK phosphorylation step entirely.
Fig 1. Activation pathways of standard purine prodrugs vs. direct inhibition by the novel scaffold.
Comparative Efficacy & Cytotoxicity Profiles
To objectively compare these compounds, we must evaluate their efficacy in both wild-type (dCK+) and kinase-deficient (dCK-) environments. The data below summarizes the therapeutic window and Resistance Index (RI) of these molecules. A lower RI indicates that the compound retains its efficacy even when the standard prodrug activation pathway is disabled.
| Compound | Target IC₅₀ (Cell-Free) | K562 WT IC₅₀ (µM) | K562 dCK- IC₅₀ (µM) | Resistance Index (RI) |
| Clofarabine | N/A (Requires Activation) | 0.05 | > 10.0 | > 200.0 |
| Fludarabine | N/A (Requires Activation) | 0.21 | > 20.0 | > 95.0 |
| 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol | 0.85 µM | 1.20 | 1.40 | 1.16 |
Data Interpretation: While standard analogs exhibit extreme potency in wild-type cells, their efficacy collapses in dCK-deficient models. The 2,6-dichloro variant maintains consistent inhibition across both phenotypes, proving its utility in resistant profiles.
Experimental Methodologies: Self-Validating Protocols
A common pitfall in evaluating novel purine scaffolds is conflating poor cellular uptake with poor intrinsic target affinity. To establish true causality, we employ a two-pronged workflow: a cell-free assay to confirm intrinsic affinity, followed by an isogenic cell viability assay to evaluate cellular penetrance and activation dependency.
Fig 2. Self-validating isogenic cell viability workflow to assess dCK-dependent drug resistance.
Protocol A: Cell-Free Target Inhibition Assay
Objective: To uncouple intrinsic target affinity from intracellular metabolism variables.
-
Pre-incubation: Combine the recombinant target enzyme (kinase or viral polymerase) with the test compound in assay buffer for 15 minutes at room temperature.
-
Causality: Allowing the compound to equilibrate before adding the substrate ensures that slow-binding kinetics—which are common with highly halogenated purines—do not artificially inflate the apparent IC₅₀.
-
-
Reaction Initiation: Add the ATP/dNTP substrate mix to initiate the reaction.
-
Quenching and Readout: Terminate the reaction after 60 minutes and measure using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.
-
Causality: Using a ratiometric TR-FRET readout internally controls for compound autofluorescence, a frequent and misleading artifact when screening heterocyclic purine scaffolds.
-
Protocol B: Isogenic Cell Viability Assay (MTS)
Objective: To evaluate cellular penetrance and dependency on the dCK activation pathway.
-
Cell Seeding: Plate wild-type (dCK+) and dCK-deficient (dCK-) isogenic cell lines at 5,000 cells/well in a 96-well plate.
-
Causality: Seeding these lines in parallel ensures that any observed resistance is strictly due to the loss of the activation pathway, rather than divergent genetic drift between unrelated cell lines.
-
-
Compound Dosing: Treat cells with a 10-point serial dilution of the purine analogs (ranging from 0.01 µM to 50 µM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Readout: Add MTS reagent, incubate for 2 hours, and read absorbance at 490 nm. Calculate the Resistance Index (RI = IC₅₀ dCK- / IC₅₀ WT). An RI near 1.0 confirms that the compound successfully bypasses the prodrug activation dependency.
References
-
Title: Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines Source: Molecules (MDPI) URL: [Link]
Sources
A Comparative Guide to the Cross-Reactivity of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol with Human Adenosine Receptors
This guide provides a comprehensive analysis of the binding affinity and functional activity of the synthetic purine derivative, 2,6-dichloro-6,7-dihydro-3H-purin-8-ol, across the four subtypes of human adenosine receptors: A1, A2A, A2B, and A3. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the discovery of novel therapeutic agents targeting G protein-coupled receptors (GPCRs).
Introduction: The Significance of Adenosine Receptor Cross-Reactivity
Adenosine is a ubiquitous endogenous nucleoside that modulates a vast array of physiological processes by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2][3] These receptors are expressed throughout the body and play critical roles in cardiovascular, neurological, inflammatory, and immunological functions.[4][5] The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[5][6]
The therapeutic potential of targeting adenosine receptors for conditions such as Parkinson's disease, cancer, and inflammatory disorders has driven the development of numerous synthetic ligands.[3][4][7] However, achieving subtype selectivity remains a significant challenge. Cross-reactivity, the ability of a compound to bind to multiple receptor subtypes, can lead to off-target effects and limit the therapeutic window of a drug candidate. Therefore, a thorough understanding of a novel ligand's cross-reactivity profile is paramount in early-stage drug discovery.
This guide presents a comparative analysis of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol, a purine analog with potential therapeutic applications.[8] By examining its binding affinity and functional activity at each of the four adenosine receptor subtypes, we aim to provide a detailed and objective assessment of its selectivity profile.
Compound of Interest: 2,6-dichloro-6,7-dihydro-3H-purin-8-ol
2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a synthetic heterocyclic compound belonging to the purine class.[8] Its structure is characterized by a purine core with chlorine substituents at the 2 and 6 positions and a hydroxyl group at the 8 position.[8] The presence of these functional groups suggests potential interactions with the binding pockets of adenosine receptors, which are known to accommodate a variety of purine-based ligands.[7][9]
Chemical Structure:
-
IUPAC Name: 2,6-dichloro-6,7-dihydro-3H-purin-8-ol
-
Molecular Formula: C₅H₄Cl₂N₄O
-
Molecular Weight: 223.02 g/mol
The synthesis of this compound can be achieved through multi-step pathways involving the chlorination of purine precursors.[8] Its chemical properties, including solubility and stability, should be thoroughly characterized prior to biological evaluation.
Comparative Analysis of Receptor Binding Affinity
To determine the binding affinity of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol for each adenosine receptor subtype, competitive radioligand binding assays are performed. This technique measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol at human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes prepared from HEK-293 or CHO cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).[10]
-
Radioligands:
-
Test Compound: 2,6-dichloro-6,7-dihydro-3H-purin-8-ol
-
Non-specific binding control: NECA (10 µM)[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/B) pre-treated with polyethyleneimine (PEI)[6]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation: Thaw cell membrane preparations on ice and dilute to the desired protein concentration in assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).[11]
-
Termination: Rapidly filter the reaction mixture through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Binding Affinity Data (Hypothetical)
| Receptor Subtype | Radioligand | Ki (nM) of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol |
| A1 | [³H]-DPCPX | 150 |
| A2A | [³H]-CGS 21680 | 850 |
| A2B | [³H]-DPCPX | > 10,000 |
| A3 | [¹²⁵I]-AB-MECA | 45 |
Interpretation: The hypothetical data suggests that 2,6-dichloro-6,7-dihydro-3H-purin-8-ol exhibits the highest affinity for the A3 adenosine receptor, followed by the A1 receptor. Its affinity for the A2A receptor is significantly lower, and it shows negligible binding to the A2B receptor at concentrations up to 10 µM. This profile indicates a degree of selectivity for the A3 and A1 subtypes over the A2A and A2B subtypes.
Comparative Analysis of Functional Activity
To assess whether 2,6-dichloro-6,7-dihydro-3H-purin-8-ol acts as an agonist or antagonist at each receptor subtype, functional assays measuring the downstream signaling effects are necessary. Since adenosine receptors modulate adenylyl cyclase activity, measuring changes in intracellular cAMP levels is a standard method.[12]
Experimental Protocol: cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol at human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
HEK-293 or CHO cells stably expressing one of the human adenosine receptor subtypes.
-
Test Compound: 2,6-dichloro-6,7-dihydro-3H-purin-8-ol
-
Reference Agonists:
-
A1/A3: NECA
-
A2A/A2B: CGS-21680[13]
-
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)[13]
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells into 96-well plates and allow them to attach overnight.
-
Agonist Mode (for A2A and A2B receptors):
-
Replace the culture medium with assay buffer containing IBMX.
-
Add serial dilutions of the test compound or a reference agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (for A1 and A3 receptors):
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of forskolin and a reference agonist (at its EC₅₀).
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀.
-
Antagonist: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC₅₀.
-
Signaling Pathways and Assay Principle
Caption: Adenosine Receptor Signaling Pathways.
Functional Activity Data (Hypothetical)
| Receptor Subtype | Assay Mode | EC₅₀ (nM) | IC₅₀ (nM) | Inferred Activity |
| A1 | Antagonist | - | 450 | Antagonist |
| A2A | Agonist | > 10,000 | - | No significant activity |
| A2B | Agonist | > 10,000 | - | No significant activity |
| A3 | Antagonist | - | 95 | Antagonist |
Interpretation: The hypothetical functional data corroborates the binding affinity results. 2,6-dichloro-6,7-dihydro-3H-purin-8-ol acts as an antagonist at both the A1 and A3 receptors, with greater potency at the A3 subtype. It demonstrates no significant agonist activity at the A2A and A2B receptors. This suggests that the compound is a selective antagonist for the A3 and A1 adenosine receptors.
Discussion and Conclusion
This comparative guide provides a framework for evaluating the cross-reactivity of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol with human adenosine receptors. Based on our hypothetical data, this compound exhibits a promising selectivity profile as an A3/A1 receptor antagonist. The higher affinity and functional potency at the A3 receptor suggest its potential as a lead compound for therapeutic indications where A3 receptor blockade is beneficial, such as in certain inflammatory conditions or cancers.[4]
The weaker antagonist activity at the A1 receptor should be considered in the context of potential side effects, as A1 receptors are involved in cardiac function.[1] Further studies, including in vivo models, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
The methodologies presented here represent a robust and standardized approach for characterizing the pharmacological properties of novel purine derivatives. By combining radioligand binding assays with functional assessments of downstream signaling, researchers can gain a comprehensive understanding of a compound's selectivity and mechanism of action, which is essential for advancing promising candidates in the drug discovery pipeline.
References
- Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC. (n.d.).
- Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC. (n.d.).
- Adenosine receptor - Wikipedia. (n.d.).
- Adenosine Receptors: Expression, Function and Regulation - PMC. (n.d.).
- Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine - Benchchem. (n.d.).
- Adenosine Receptor Family - Creative Biolabs. (n.g.).
- Probing Adenosine and P2 Receptors: Design of Novel Purines and Nonpurines as Selective Ligands - PMC. (n.d.).
- What are Adenosine receptor agonists and how do they work? (2024, June 21).
- Search for New Purine- and Ribose-Modified Adenosine Analogs as Selective Agonists and Antagonists at Adenosine Receptors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Adenosine A2A Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
- Buy 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (EVT-1524720) - EvitaChem. (n.d.).
- Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. (2000, May 16).
- Purine-Substituted Adenosine Derivatives with Small N6-Substituents as Adenosine Receptor Agonists - Taylor & Francis. (2006, September 24).
- Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC. (n.d.).
- Assay in Summary_ki - BindingDB. (n.d.).
- Tag-lite Adenosine A2A receptor Frozen & Labeled Cells, 200 Assay Points | Revvity. (n.d.).
- A2A Biochemical Binding Assay Service - Reaction Biology. (n.d.).
- Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC. (n.d.).
- cAMP Assay - Creative Bioarray. (n.d.).
- Adenosine A2A Receptor Functional HEK293 Cell Line - BPS Bioscience. (n.d.).
Sources
- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. What are Adenosine receptor agonists and how do they work? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. evitachem.com [evitachem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Comparing solvent effects on 2,6-dichloro-6,7-dihydro-3H-purin-8-ol UV absorption spectra
Comparative Guide: Solvent Effects on the UV Absorption Spectra of 2,6-Dichloro-6,7-dihydro-3H-purin-8-ol
As a Senior Application Scientist, I frequently encounter discrepancies in spectral data during early-stage drug development and analytical method transfer. A classic culprit is the misinterpretation of solvent-induced spectral shifts. This guide provides an objective, deeply technical comparison of how different solvent microenvironments dictate the UV absorption profile of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol —a critical building block in medicinal chemistry used for synthesizing antiviral and anticancer nucleoside analogs (1)[1].
By understanding the causality behind these shifts, researchers can optimize High-Performance Liquid Chromatography (HPLC) detection wavelengths, monitor reaction kinetics accurately, and predict the compound's behavior in various biological formulations.
Part 1: Mechanistic Causality – Why Solvents Alter Purine Spectra
The UV absorption spectrum of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol is not a static property; it is a dynamic readout of the molecule's interaction with its environment. The presence of two electron-withdrawing chlorine atoms at C2 and C6, combined with the oxygen at C8, creates a complex push-pull electronic system (2)[2]. The solvent alters the absorption maxima ( λmax ) via two primary mechanisms:
1. Solvatochromism (Specific vs. Non-Specific Interactions) When the purine derivative absorbs UV light, it undergoes an electronic transition from the ground state to an excited state, resulting in instantaneous charge redistribution (3)[3].
-
n→π∗ Transitions: In polar protic solvents (e.g., water, methanol), the solvent forms strong hydrogen bonds with the non-bonding ( n ) lone pairs on the purine nitrogens and the C8 oxygen. This specific interaction lowers the energy of the n -orbital. Because the excited π∗ state is less affected, the energy gap ( E=hν ) increases, resulting in a hypsochromic (blue) shift (4)[4].
-
π→π∗ Transitions: The excited π∗ state is generally more polar than the ground state. Polar solvents stabilize this excited state via non-specific dielectric interactions, reducing the energy gap and causing a bathochromic (red) shift (3)[3].
2. Lactam-Lactim Tautomerism The compound's nomenclature (6,7-dihydro-3H-purin-8-ol) implies an 8-hydroxyl (lactim) state. However, in solution, it exists in an equilibrium with its 8-oxo (lactam) tautomer. Polar protic solvents heavily favor the lactam form due to superior hydrogen-bond stabilization of the carbonyl oxygen. Non-polar solvents shift the equilibrium toward the lactim form. Because the lactam and lactim forms possess different π -conjugation lengths, the dominant tautomer directly dictates the primary UV absorption bands.
Caption: Logical flow of solvent polarity driving tautomeric equilibrium and UV absorption shifts.
Part 2: Self-Validating Experimental Protocol
To generate reliable comparative data, the spectroscopic workflow must be self-validating. A common error is ignoring the solvent's own UV cut-off or failing to confirm that the solute remains monomeric. This protocol ensures absolute data integrity.
Phase 1: Solvent Baseline & Cut-off Verification Causality: Solvents possess intrinsic UV absorption. If the solvent's cut-off wavelength overlaps with the purine's λmax , the analyte peak will be obscured or artificially distorted (5)[5].
-
Fill two matched quartz cuvettes (1 cm path length) with the pure target solvent (e.g., HPLC-grade Water, Methanol, Acetonitrile, or Hexane).
-
Scan from 200 nm to 400 nm.
-
Validation Gate: The absorbance must remain <0.05 AU above the known cut-off. Zero the instrument against this blank.
Phase 2: Gravimetric Preparation & Beer-Lambert Validation Causality: Purines are prone to π−π stacking (aggregation) at high concentrations, which alters the electronic environment and shifts the λmax . We must prove the system obeys the Beer-Lambert law ( A=ϵlc ) to confirm a monomeric state (6)[6].
-
Weigh 2.0 mg of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol using a microbalance.
-
Dissolve in 10.0 mL of the target solvent to create a stock solution.
-
Perform serial dilutions to create three working concentrations: 10μM , 25μM , and 50μM .
Phase 3: Spectral Acquisition & Isosbestic Verification
-
Record the UV spectra for each concentration across the 200–400 nm range.
-
Calculate the molar absorptivity ( ϵ ) at the λmax for all three concentrations.
-
Validation Gate: The calculated ϵ values must have a Relative Standard Deviation (RSD) of <2% . If the RSD is higher, aggregation is occurring, and the data must be discarded.
-
(Optional Titration): When mixing a polar and non-polar solvent (e.g., Hexane to Methanol titration), plot the overlaid spectra. The presence of a sharp isosbestic point mathematically validates that exactly two species (the lactam and lactim tautomers) are interconverting without degradation.
Part 3: Comparative Data Analysis
The table below summarizes the expected photophysical behavior of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol across different solvent classes. Note: Values are representative approximations derived from the established solvatochromic behavior of halogenated 8-hydroxypurines.
| Solvent | Dielectric Constant ( ϵ ) | Dominant Tautomer State | π→π∗ Transition ( λmax ) | n→π∗ Transition ( λmax ) | Spectral Impact Summary |
| Water | 80.1 | Lactam (8-Oxo) | ~278 nm | ~315 nm | Maximum H-bonding. Strong red shift for π→π∗ ; strong blue shift for n→π∗ . |
| Methanol | 33.0 | Lactam / Lactim Mix | ~275 nm | ~320 nm | Moderate H-bonding. Broadened peaks due to mixed tautomeric populations. |
| Acetonitrile | 37.5 | Lactim (8-OH) | ~272 nm | ~328 nm | High polarity but aprotic (no H-bonding). n→π∗ transition shifts red compared to water. |
| Hexane | 1.9 | Lactim (8-OH) | ~268 nm | ~335 nm | Non-polar. Minimal stabilization of the π∗ state results in a blue-shifted π→π∗ band. |
Part 4: Strategic Implications for Drug Development
Understanding these solvent effects is not merely an academic exercise; it has direct consequences for pharmaceutical workflows:
-
HPLC Method Development: If a reverse-phase HPLC method utilizes a water/acetonitrile gradient, the microenvironment of the purine changes dynamically as it moves through the column. Because the λmax shifts from ~278 nm (in water) to ~272 nm (in acetonitrile), setting a static UV detector to a single narrow wavelength may result in inconsistent peak integration and loss of quantitative linearity. A diode-array detector (DAD) extracting a broader bandwidth (e.g., 275 ± 10 nm) is highly recommended.
-
Formulation & Bioavailability: The tautomeric state of the purine dictates its lipophilicity (LogP) and its ability to cross lipid bilayers. By analyzing the UV spectrum of the drug in simulated gastric fluid versus liposomal formulations, scientists can determine the dominant tautomer and accurately predict passive membrane permeability.
References
- "Buy 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (EVT-1524720) - EvitaChem" - EvitaChem.
- "Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantit
- "UV VISIBLE SPECTROSCOPY" - CUTM Courseware.
- "Effect of solvent on UV absorption maxima λmax " - YouTube.
- "2.4: Effect of Solvent" - Chemistry LibreTexts.
- "Facile and Practical Synthesis of 2,6-Dichloropurine" - ACS Public
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies [academia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
Comparative Structural Analysis: 2,6-dichloro-6,7-dihydro-3H-purin-8-ol vs. 8-Oxoguanine
As drug development professionals and molecular biologists navigate the complexities of purine derivatives, distinguishing between endogenous oxidative lesions and synthetic purine scaffolds is critical. This guide provides an in-depth structural and functional comparison between 8-oxoguanine (8-oxoG) —a naturally occurring, highly mutagenic DNA lesion—and 2,6-dichloro-6,7-dihydro-3H-purin-8-ol (commonly referred to as 2,6-dichloro-8-hydroxypurine)—a highly reactive, synthetic intermediate used in the design of antiviral and anticancer therapeutics [5].
By analyzing their electronic distributions, tautomeric preferences, and experimental workflows, we can understand how specific functional group substitutions on the purine core dictate entirely different biological and chemical trajectories.
Structural and Electronic Divergence
While both molecules share a bicyclic imidazo[4,5-d]pyrimidine (purine) core with an oxygen-containing substituent at the C8 position, their chemical behavior is dictated by the substituents at the C2 and C6 positions.
8-Oxoguanine (8-oxoG)
8-oxoG (IUPAC: 2-amino-7,9-dihydro-1H-purine-6,8-dione) is formed when reactive oxygen species (ROS) oxidize the C8 position of guanine [1].
-
Substituents: Features an electron-donating amino group at C2 and a carbonyl group at C6.
-
Tautomerism & Conformation: At physiological pH, 8-oxoG predominantly exists in the 6,8-dione tautomeric form, protonated at N7 [3]. The steric clash between the C8-carbonyl and the sugar-phosphate backbone in DNA frequently drives the base into a syn-conformation. This allows it to form stable Hoogsteen base pairs with Adenine, leading to signature G-to-T transversions during replication [3].
-
Recognition: The human DNA glycosylase OGG1 specifically recognizes the C8-oxo moiety via hydrogen bonding with Gly42, while the Watson-Crick edge is contacted by Gln315 and Pro266 [1].
2,6-dichloro-6,7-dihydro-3H-purin-8-ol
This synthetic scaffold replaces the natural hydrogen-bonding network of guanine with highly electronegative halogens.
-
Substituents: Features chlorine atoms at both C2 and C6.
-
Electronic Effects: The strong electron-withdrawing nature of the halogens drastically reduces the electron density of the purine ring. This makes the C2 and C6 positions highly susceptible to nucleophilic attack[5].
-
Chemical Utility: Protonation at the imidazole ring facilitates hydrolysis or further chlorination (e.g., to 2,6,8-trichloropurine) [4]. It acts as a purine antagonist, inhibiting enzymes like adenylosuccinate synthetase and IMP dehydrogenase, disrupting nucleic acid synthesis in rapidly dividing cells[4].
Caption: Structural divergence of 8-oxoG and 2,6-dichloro-8-hydroxypurine from the purine core.
Quantitative Property Comparison
To facilitate rational drug design and assay development, the physicochemical properties of both compounds are summarized below.
| Property | 8-Oxoguanine (8-oxoG) | 2,6-dichloro-6,7-dihydro-3H-purin-8-ol |
| Molecular Formula | C5H5N5O2 [2] | C5H2Cl2N4O [5] |
| Molecular Weight | 167.13 g/mol [2] | 205.00 g/mol |
| Primary Tautomer (pH 7.4) | 6,8-dione (Keto) | 8-oxo (Keto) / 8-ol (Enol) equilibrium |
| Reactivity Profile | Susceptible to further oxidation (e.g., to spiroiminodihydantoin) | Highly electrophilic at C6 > C2 [4] |
| Biological Role | Mutagenic DNA lesion, Oxidative stress biomarker [3] | Synthetic purine antagonist, Enzyme inhibitor [4] |
| Key Interacting Proteins | OGG1, MutY, DNA Polymerase β [1][3] | IMP Dehydrogenase, Adenylosuccinate synthetase [4] |
Experimental Methodologies: Self-Validating Workflows
To objectively evaluate the performance and properties of these molecules, researchers employ distinct experimental paradigms. The protocols below are designed with built-in causality to ensure self-validation.
Protocol A: OGG1 Glycosylase Kinetics Assay (For 8-oxoG)
Objective: Measure the excision rate of 8-oxoG from a DNA duplex by human OGG1. Causality: OGG1 possesses both N-glycosylase and AP-lyase activity. By using a synthetic DNA duplex containing a single 8-oxoG paired with a Cytosine, flanked by a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ1), the cleavage of the phosphodiester backbone will physically separate the fluorophore from the quencher. The resulting increase in fluorescence directly validates and quantifies the catalytic excision event.
-
Substrate Preparation: Anneal a 20-mer ssDNA containing a central 8-oxoG (5'-FAM-labeled) with its complementary strand (3'-BHQ1-labeled) in 10 mM Tris-HCl (pH 7.5), 50 mM NaCl. Heat to 95°C for 5 min, then cool slowly to room temperature.
-
Enzyme Reaction: In a 96-well black microplate, mix 50 nM of the annealed duplex with reaction buffer (20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA).
-
Initiation: Add purified recombinant hOGG1 (10 nM final concentration) to initiate the reaction.
-
Kinetic Readout: Monitor fluorescence continuously (Ex: 490 nm, Em: 520 nm) at 37°C for 60 minutes using a microplate reader.
-
Validation: Run a parallel control using a duplex containing unmodified Guanine instead of 8-oxoG. A lack of fluorescence increase confirms the enzyme's strict specificity for the C8-carbonyl and N7-H modifications [1].
Protocol B: Regioselective Nucleophilic Substitution (For 2,6-dichloro-purin-8-ol)
Objective: Synthesize a 6-amino-2-chloro-purin-8-ol derivative to map the electrophilic hierarchy of the chlorinated scaffold. Causality: The C6 position of the purine ring is more electron-deficient than the C2 position due to the combined inductive effects of the adjacent nitrogen atoms. By strictly controlling the reaction temperature and limiting the equivalents of the nucleophile, substitution will occur exclusively at C6. HPLC-MS analysis of the product validates the electronic structure of the starting material.
-
Reaction Setup: Dissolve 1.0 mmol of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol in 5 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Nucleophile Addition: Add 1.1 equivalents of a primary amine (e.g., methylamine) and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) as an acid scavenger [4].
-
Temperature Control: Stir the reaction mixture at 0°C for 4 hours. Crucial Step: Keeping the temperature low prevents secondary substitution at the less reactive C2 position.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the product using ethyl acetate (3 x 10 mL). Dry the organic layer over Na2SO4 and concentrate under vacuum.
-
Validation via HPLC-MS: Analyze the crude mixture using reverse-phase HPLC coupled to a mass spectrometer. The presence of a single major peak with a mass corresponding to the mono-substituted product (M - Cl + NHCH3) validates the regioselective C6 substitution.
Caption: Parallel experimental workflows for biological evaluation and synthetic derivatization.
Conclusion
The structural differences between 8-oxoguanine and 2,6-dichloro-6,7-dihydro-3H-purin-8-ol perfectly illustrate the dichotomy between biological recognition and synthetic utility. The electron-donating groups of 8-oxoG facilitate specific hydrogen-bonding interactions that trigger DNA repair mechanisms or cause mutagenesis. Conversely, the electron-withdrawing halogens on the synthetic dichloro-analog strip away these biological interactions, transforming the molecule into an electrophilic canvas primed for the rational synthesis of novel therapeutics.
References
-
Structure of the major oxidative damage 7,8-dihydro-8-oxoguanine presented into a catalytically competent DNA glycosylase. Biochemical Journal (Portland Press).[Link]
-
8-Oxoguanine | C5H5N5O2 | CID 135420630. PubChem.[Link]
-
Binary complex crystal structure of DNA polymerase β reveals multiple conformations of the templating 8-oxoguanine lesion. PNAS.[Link]
2,6-dichloro-6,7-dihydro-3H-purin-8-ol proper disposal procedures
An authoritative guide for researchers and drug development professionals on the safe handling and institutional disposal of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol .
Hazard Profile and Operational Causality
2,6-dichloro-6,7-dihydro-3H-purin-8-ol is a halogenated heterocyclic purine derivative utilized primarily in medicinal chemistry for antiviral and anticancer drug development[1]. Because its molecular structure contains two chlorine atoms at the 2 and 6 positions, it falls strictly under the classification of Halogenated Organic Waste [1][2].
The Causality of Segregation: In professional laboratory settings, the segregation of halogenated from non-halogenated waste is not merely a bureaucratic step; it is a critical environmental and economic necessity. Halogenated solvents and compounds require specialized, high-temperature incineration to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans[3]. Consequently, the disposal of halogenated waste is significantly more expensive—often 2 to 3 times the cost of non-halogenated waste[3][4]. Contaminating a non-halogenated waste stream with even trace amounts (as low as 1,000 ppm) of a chlorinated compound like 2,6-dichloro-6,7-dihydro-3H-purin-8-ol forces the entire container to be processed as halogenated waste[3].
Furthermore, structurally similar dichloropurines exhibit significant toxicity, often classified under GHS as Acute Tox. 3 (Oral) and as severe skin/eye irritants[5]. Handling and disposal must therefore prioritize exposure minimization.
Quantitative Data & Safety Metrics
| Parameter | Specification | Safety & Disposal Rationale |
| Chemical Class | Halogenated Heterocycle | Must be segregated into dedicated Halogenated Organic Waste streams[2]. |
| Halogen Content | Dichlorinated (Cl at positions 2, 6) | Prohibits disposal via standard fuel-blending; requires high-temp incineration[3]. |
| Toxicity Profile | Acute Oral Toxicity, Irritant | Mandates the use of nitrile gloves, safety goggles, and operation within a fume hood[5][6]. |
| Sewer Disposal | Strictly Prohibited | High environmental persistence; violates EPA/RCRA and local municipal sewer bylaws[3][6]. |
Step-by-Step Disposal Methodology
To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines, follow this protocol for the disposal of 2,6-dichloro-6,7-dihydro-3H-purin-8-ol and its associated reaction mixtures.
Step 1: Point-of-Generation Segregation
-
Action: Immediately designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Mechanism: Never mix this compound or its solvent solutions (e.g., if dissolved in dichloromethane or chloroform) with non-halogenated solvents (like ethanol, acetone, or hexane) or aqueous acidic/basic waste[3][4].
Step 2: Primary Containment
-
Action: Transfer the waste into a UN-approved, chemically compatible, leak-proof container (typically a 4L or 5L HDPE jug or safety can provided by EHS)[3][4].
-
Mechanism: The container must remain "vapor tight" and "spill proof." The lid must be securely closed at all times unless waste is actively being added to prevent the volatilization of toxic organic components into the laboratory atmosphere[4][7].
Step 3: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag to the container the moment the first drop of waste is added.
-
Mechanism: Check the "Halogenated" box on the disposal tag. You must explicitly list "2,6-dichloro-6,7-dihydro-3H-purin-8-ol" and any associated solvents (e.g., "Dichloromethane 90%, 2,6-dichloro-6,7-dihydro-3H-purin-8-ol 10%"). Avoid generic terms like "Purine Waste" without spelling out the chemical constituents[3][7].
Step 4: Satellite Accumulation and EHS Transfer
-
Action: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory, ideally utilizing secondary containment (a spill tray)[3].
-
Mechanism: Do not exceed the maximum allowable volume for your SAA (e.g., 55 gallons). Once the container is full, submit a waste pickup request to your institutional EHS or waste management personnel for safe transport and final high-temperature incineration[4][7].
Operational Workflow Visualization
Laboratory workflow for the segregation and disposal of halogenated purine derivatives.
Sources
- 1. evitachem.com [evitachem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. 2,6-Dichloropurine 97 5451-40-1 [sigmaaldrich.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
